Product packaging for Propofol-d18(Cat. No.:CAS No. 1189467-93-3)

Propofol-d18

Cat. No.: B1499959
CAS No.: 1189467-93-3
M. Wt: 196.38 g/mol
InChI Key: OLBCVFGFOZPWHH-YXZMVERASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Di-iso-propylphenol-d18, also known as Deuterated Propofol, is a stable isotope-labeled analog of the widely used anesthetic agent, propofol. With the molecular formula C12D18O and a molecular weight of 196.38 g/mol , this compound features 18 deuterium atoms, making it an essential tool in modern analytical chemistry. Its primary research application is as an internal standard for quantitative mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) . By using this deuterated standard, researchers can achieve highly accurate and precise quantification of native propofol in complex biological matrices, correcting for variations in sample preparation and instrument response. This is critical for applications in pharmaceutical research, bioanalysis, and clinical chemistry, particularly in studies investigating the pharmacokinetics, metabolic profile, and distribution of propofol. The compound is of high chemical purity and has a specified isotopic enrichment of 98 atom % D . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should note that this chemical is classified as causing skin and eye irritation and may cause an allergic skin reaction; therefore, appropriate personal protective equipment, including gloves and eye/face protection, should be worn during handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O B1499959 Propofol-d18 CAS No. 1189467-93-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trideuterio-5-deuteriooxy-4,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBCVFGFOZPWHH-YXZMVERASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662176
Record name 2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189467-93-3
Record name 2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of Propofol-d18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Propofol-d18 (2,6-di(isopropyl-d7)phenol-d1). This compound is a deuterated analog of the widely used intravenous anesthetic agent, propofol. The substitution of hydrogen with deuterium atoms in the isopropyl groups and the hydroxyl group results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based quantification of propofol in biological matrices. This guide details a proposed synthesis route, experimental protocols for isotopic purity analysis by gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents quantitative data in a structured format.

Synthesis of this compound

The synthesis of this compound can be achieved through a Friedel-Crafts alkylation of phenol with a deuterated isopropylating agent. The most direct approach involves the use of commercially available deuterated isopropyl alcohol (2-Propanol-d8) in the presence of a strong acid catalyst.

Proposed Synthetic Pathway

The proposed synthesis follows a well-established route for the production of propofol, with the key difference being the use of a deuterated starting material.

Synthesis_Pathway Phenol Phenol Intermediate Mono-alkylated intermediates Phenol->Intermediate Friedel-Crafts Alkylation Isopropanol_d8 2-Propanol-d8 ((CD3)2CDOD) Isopropanol_d8->Intermediate Catalyst H2SO4 / H-beta zeolite Catalyst->Intermediate Propofol_d18 This compound Intermediate->Propofol_d18 Further Alkylation Purification Purification (Distillation) Propofol_d18->Purification Final_Product Pure this compound Purification->Final_Product GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prep1 Dissolve this compound in solvent Prep2 Dilute to working concentration Injection Inject 1 µL into GC-MS Prep2->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Isotopic_Distribution Analyze Isotopic Distribution Spectrum->Isotopic_Distribution Purity_Calculation Calculate Isotopic Purity Isotopic_Distribution->Purity_Calculation

Chemical and physical properties of Propofol-d18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol-d18 is the deuterated analog of Propofol, a widely used intravenous anesthetic agent.[1] In this compound, the eighteen hydrogen atoms on the two isopropyl groups and the phenyl ring have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research and analytical applications, particularly as an internal standard for the quantitative analysis of Propofol in biological samples using techniques like nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] This guide provides an in-depth overview of the chemical and physical properties of this compound, details on experimental protocols for its use, and a visualization of the parent compound's primary mechanism of action.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
Chemical Name 2,6-Di-iso-propylphenol-d18[2]
Synonyms 2,6-Bis(isopropyl)phenol-d18, Propofol (labelled)[3][4]
Molecular Formula C₁₂D₁₈O[1][3]
Molecular Weight 196.38 g/mol [2][3][4]
Appearance Pale Yellow Clear Oil or Viscous Liquid[1][3]
Melting Point 19°C[5]
Boiling Point 256 °C/764 mmHg (for unlabeled Propofol)[6][7]
Solubility Soluble in Methanol and DMSO (50 mg/mL with ultrasonic assistance)[1][5]
Isotopic Purity 98 atom % D[8]
Storage Conditions 2-8°C Refrigerator for short-term; -20°C or -80°C for long-term[1][3][5]

Experimental Protocols

This compound is predominantly used as an internal standard in chromatographic and mass spectrometric methods for the accurate quantification of Propofol in biological matrices such as plasma. Below are outlines of typical experimental protocols.

Sample Preparation: Solid-Phase Extraction (SPE)

A rapid C18 pipette-tip based SPE method can be employed for the pretreatment of human plasma samples, which avoids the need for protein precipitation.[9] The experimental conditions are optimized to achieve the best extraction recovery.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An established LC-MS/MS method for the quantification of propofol in human plasma utilizes Propofol-d17 as an internal standard.[9] The sample preparation involves a simple one-step protein precipitation with acetonitrile.[10]

  • Chromatographic Separation: Achieved on a C18 column (e.g., ACE Excel 3 Super C18, 2.1 × 50 mm, 3 µm) with gradient elution.[10]

  • Mass Spectrometric Detection: Performed using negative ion atmospheric-pressure chemical ionization (APCI) in multiple reaction monitoring (MRM) mode.[9][10]

    • MRM Transitions: For propofol, m/z 177.2 → 161.0; for Propofol-d17 (as an example of a deuterated internal standard), m/z 194.2 → 174.2.[10]

This method demonstrates good linearity, sensitivity, specificity, accuracy, and precision, making it suitable for bioanalytical applications.[9]

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma Human Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC System Supernatant->Injection with this compound (Internal Standard) Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization APCI (Negative Ion Mode) Separation->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

LC-MS/MS Experimental Workflow for Propofol Quantification.

Mechanism of Action of Propofol

The primary mechanism of action for Propofol, and by extension this compound, involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[11][12] This interaction leads to an increased duration of the opening of the chloride ion channel, resulting in hyperpolarization of the postsynaptic neuron and subsequent inhibition of neuronal firing.[13][14] This inhibitory effect in the central nervous system is responsible for the sedative and hypnotic properties of Propofol.[12]

Propofol also exhibits secondary mechanisms that contribute to its overall pharmacological profile, including the inhibition of NMDA receptors and the activation of glycine receptors.[12]

G cluster_membrane Postsynaptic Neuronal Membrane cluster_channel Chloride Channel GABA_Receptor GABA-A Receptor Channel_Open Open GABA_Receptor->Channel_Open Increases Duration of Opening Channel_Closed Closed Cl_ion Cl⁻ Channel_Open->Cl_ion Influx Propofol Propofol Propofol->GABA_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_Receptor Binds Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Firing (Sedation/Anesthesia) Hyperpolarization->Inhibition

References

Propofol-d18: A Technical Guide to its Certificate of Analysis and Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Propofol-d18, a deuterated analog of the anesthetic agent Propofol. This document details the typical specifications found on a Certificate of Analysis (CoA) for this compound when used as a reference standard, outlines common experimental protocols for its use, and illustrates key biological pathways associated with Propofol.

This compound: Certificate of Analysis and Reference Standards

This compound serves as an invaluable internal standard for the quantitative analysis of Propofol in biological matrices and pharmaceutical formulations, primarily by mass spectrometry-based methods such as GC-MS and LC-MS/MS.[1] Its near-identical chemical and physical properties to unlabeled Propofol, coupled with a distinct mass difference, allow for accurate correction of analytical variability.[2][3][4]

A Certificate of Analysis for a this compound reference standard provides critical information regarding its identity, purity, and quality. The following tables summarize the typical quantitative data and specifications presented in a CoA.

Table 1: General Properties of this compound

PropertySpecification
Chemical Name 2,6-Di(isopropyl-d7)phenol-3,4,5-d3-d
Synonym(s) 2,6-Bis(1-methylethyl-d18)phenol
CAS Number 1189467-93-3[5][6][7][8][9], 1261393-54-7
Molecular Formula C₁₂D₁₈O
Molecular Weight 196.38 g/mol [7]
Appearance Colorless to pale yellow liquid or solid
Solubility Soluble in Methanol, Acetonitrile, DMSO
Storage Conditions -20°C for long-term storage[10]

Table 2: Quality Control Specifications for this compound Reference Standard

TestSpecificationMethod
Chemical Purity ≥98%[11]HPLC, GC
Isotopic Purity (Deuterium Incorporation) ≥98%[11]Mass Spectrometry
Residual Solvents Conforms to USP <467> or ICH Q3CGC-HS
Heavy Metals ≤10 ppmICP-MS
Assay (by NMR or Mass Spectrometry) 98.0% - 102.0%¹H-NMR, LC-MS/MS
Identity Conforms to structure¹H-NMR, Mass Spectrometry

Experimental Protocols

The use of this compound as an internal standard is crucial for accurate quantification in various analytical methods. Below are detailed methodologies for its application in bioanalytical and pharmaceutical settings.

Protocol 1: Quantitative Analysis of Propofol in Human Plasma by LC-MS/MS

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Propofol in human plasma, a common application in pharmacokinetic studies.

1. Sample Preparation:

  • Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate Propofol from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Propofol: Precursor ion (m/z) 177.1 → Product ion (m/z) 119.1

    • This compound: Precursor ion (m/z) 195.2 → Product ion (m/z) 131.2

  • Data Analysis: The concentration of Propofol is determined by comparing the peak area ratio of Propofol to this compound against a calibration curve.

Protocol 2: Synthesis of Propofol

The synthesis of Propofol, and by extension this compound (using deuterated starting materials), is typically achieved through a two-step process.

Step 1: Friedel-Crafts Alkylation

Phenol is reacted with a suitable alkylating agent, such as isopropyl alcohol or propene, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) or a strong acid. This step introduces the two isopropyl groups onto the phenol ring, primarily at the ortho positions.

Step 2: Decarboxylation (if a protecting group is used)

In some synthetic routes, a carboxyl group is first introduced to block the para position of the phenol, directing the alkylation to the ortho positions. Following alkylation, this carboxyl group is removed by heating, a process known as decarboxylation, to yield the final Propofol product.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to Propofol and its deuterated analog.

G cluster_synthesis Propofol Synthesis Workflow start Starting Materials (Phenol, Isopropylating Agent) step1 Friedel-Crafts Alkylation (Lewis Acid Catalyst) start->step1 intermediate 2,6-Diisopropylphenol (Crude Propofol) step1->intermediate step2 Purification (e.g., Distillation, Chromatography) intermediate->step2 end Propofol Product step2->end

Caption: A simplified workflow for the chemical synthesis of Propofol.

G cluster_analytical Analytical Workflow using this compound sample Biological Sample (e.g., Plasma, Urine) prep Sample Preparation (Protein Precipitation, Extraction) sample->prep is This compound (Internal Standard) is->prep analysis LC-MS/MS Analysis prep->analysis data Data Processing (Peak Area Ratio Calculation) analysis->data result Quantitative Result (Propofol Concentration) data->result

Caption: Workflow for the quantitative analysis of Propofol using this compound.

G cluster_pathway Propofol Mechanism of Action at the GABAa Receptor propofol Propofol receptor GABAa Receptor propofol->receptor Potentiates gaba GABA gaba->receptor Activates channel Chloride Ion Channel Opening receptor->channel influx Chloride Ion Influx channel->influx hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Caption: Signaling pathway of Propofol's action at the GABAa receptor.[12][13][14][15][16]

G cluster_metabolism Propofol Metabolism Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism propofol Propofol cyp CYP2B6, CYP2C9 propofol->cyp Hydroxylation ugt UGT1A9 propofol->ugt Glucuronidation quinol 2,6-diisopropyl-1,4-quinol cyp->quinol quinol_conjugates Quinol Glucuronides and Sulfates quinol->quinol_conjugates Conjugation glucuronide Propofol Glucuronide ugt->glucuronide excretion Renal Excretion glucuronide->excretion quinol_conjugates->excretion

Caption: Major metabolic pathways of Propofol in the liver.[17][18][19][20][21]

References

Characterization of Propofol-d18 for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the characterization and application of Propofol-d18.

This compound is the deuterated analog of Propofol, a widely used intravenous anesthetic agent.[1] In research and drug development, this compound serves as a critical tool, primarily as an internal standard for the precise quantification of propofol in biological samples.[1] Its use in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is well-established for pharmacokinetic and forensic studies.[1][2] The incorporation of eighteen deuterium atoms provides a distinct mass shift from the parent compound, enabling accurate and sensitive detection without interfering with the chromatographic behavior of the analyte.

Physicochemical Properties

A summary of the key physicochemical properties of Propofol and its deuterated analog, this compound, is presented below.

PropertyPropofolThis compound
Chemical Name 2,6-diisopropylphenol2,6-Bis(propan-2-yl-d7)phen-3,4,5-d3-ol-d
Molecular Formula C₁₂H₁₈OC₁₂D₁₈O
Molecular Weight 178.27 g/mol [3]196.38 g/mol [3] or 196.4 g/mol [4]
CAS Number 2078-54-8[3]1261393-54-7[5] or 1189467-93-3[3][4]
Appearance LiquidLiquid[6]
Melting Point 19°C[5]Not explicitly available, expected to be similar to propofol
Solubility Soluble in Methanol[5]Soluble in Methanol[5]
Storage Room temperature for short-term, -20°C for long-term[5]Room temperature for short-term, -20°C for long-term[5]

Synthesis Overview

The synthesis of propofol typically involves the Friedel-Crafts alkylation of phenol.[7][8] A common method utilizes the di-isopropylation of p-hydroxybenzoic acid followed by a decarboxylation step, which offers high purity of the final product.[9][10] While the specific synthesis of this compound is not detailed in readily available literature, it would involve similar chemical strategies but with the use of deuterated starting materials, such as deuterated isopropylating agents and a deuterated phenol ring, to achieve the desired level of isotopic enrichment.

Mechanism of Action of Propofol

Propofol exerts its anesthetic effects primarily by potentiating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][11][12] This interaction increases the chloride ion conductance into the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.

GABAA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Propofol Propofol GABAAReceptor GABA-A Receptor Propofol->GABAAReceptor Binds and Potentiates GABA GABA GABA->GABAAReceptor Binds ChlorideChannel Chloride Channel (Cl-) GABAAReceptor->ChlorideChannel Opens Hyperpolarization Membrane Hyperpolarization ChlorideChannel->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Propofol's Mechanism of Action at the GABA-A Receptor.

Experimental Protocols

Quantification of Propofol in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol describes the determination of propofol concentrations in human plasma, a common application in pharmacokinetic studies.

a. Materials and Reagents:

  • Propofol standard

  • This compound (Internal Standard - ISTD)[2]

  • Methanol (LC-MS grade)[2]

  • Water (LC-MS grade)

  • Formic acid

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)[13][14]

b. Preparation of Stock and Working Solutions:

  • Propofol Stock Solution (1 mg/mL): Accurately weigh 10 mg of propofol standard and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 2 mg of this compound and dissolve in the appropriate volume of methanol to achieve a 1 mg/mL concentration.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the propofol stock solution with methanol to cover the desired calibration range (e.g., 0.005-5 µg/mL).[13]

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol.

c. Sample Preparation:

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex.

  • Perform protein precipitation by adding 300 µL of ice-cold methanol. Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for SPE or direct injection, depending on the required sensitivity. For higher sensitivity, a C18 pipette-tip based SPE can be employed.[13]

d. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate propofol from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative mode.[13][15]

  • MRM Transitions:

    • Propofol: Monitor the transition of the deprotonated molecule to a specific product ion.

    • This compound: Monitor the corresponding transition for the deuterated internal standard.

e. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of propofol to this compound against the concentration of the calibration standards.

  • Determine the concentration of propofol in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample ISTD Add this compound (ISTD) Plasma->ISTD Precipitation Protein Precipitation (Methanol) ISTD->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Workflow for propofol quantification using LC-MS/MS.
Characterization of this compound using ¹H-NMR Spectroscopy

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and isotopic purity of this compound.

a. Materials and Reagents:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

b. Sample Preparation:

  • Dissolve a small amount (typically 1-5 mg) of the this compound sample in approximately 0.6 mL of the deuterated solvent directly in an NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

c. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹H (Proton).

  • Experiment: A standard one-dimensional proton NMR experiment.

  • Parameters:

    • Number of scans: 16-64 (to achieve a good signal-to-noise ratio).

    • Relaxation delay: 1-5 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: Appropriate for observing all proton signals.

d. Data Analysis:

  • Process the acquired Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction.

  • Integrate the residual proton signals. The ¹H-NMR spectrum of a highly enriched this compound sample should show significantly diminished or absent signals corresponding to the isopropyl and aromatic protons compared to the spectrum of unlabeled propofol.[16][17]

  • The chemical shifts of any residual proton signals should correspond to those of propofol. The integration of these residual signals relative to a known internal standard or the solvent residual peak can be used to estimate the isotopic purity.

Applications in Research

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of propofol.[1] This is crucial in:

  • Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of propofol in preclinical and clinical studies.[11][18][19][20] Understanding these parameters is essential for dose optimization and ensuring patient safety.

  • Forensic Toxicology: For the precise measurement of propofol levels in post-mortem samples or in cases of suspected drug abuse or overdose.[21]

  • Therapeutic Drug Monitoring: Although not routinely performed for propofol, in specific clinical scenarios, monitoring plasma concentrations can be beneficial.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise results.[22]

Propofol_d18_Applications cluster_applications Research Applications cluster_methods Analytical Methods Propofol_d18 This compound LCMS LC-MS/MS Propofol_d18->LCMS Internal Standard GCMS GC-MS Propofol_d18->GCMS Internal Standard PK_Studies Pharmacokinetic Studies Forensics Forensic Toxicology TDM Therapeutic Drug Monitoring LCMS->PK_Studies LCMS->Forensics LCMS->TDM GCMS->PK_Studies GCMS->Forensics

Applications of this compound in research.

References

Understanding the Mass Spectrum of Propofol-d18: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Propofol-d18, the fully deuterated analog of the anesthetic agent propofol. Understanding the mass spectral behavior of isotopically labeled compounds is crucial for their use as internal standards in quantitative assays, metabolic studies, and pharmacokinetic research. This document outlines the predicted fragmentation patterns of this compound based on the known fragmentation of propofol and data from partially deuterated analogs, presents the data in a clear tabular format, details a general experimental protocol for mass spectrometric analysis, and illustrates the key fragmentation pathway using a diagram.

Introduction to Propofol and its Deuterated Analog

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic. Its chemical formula is C₁₂H₁₈O, and it has a molecular weight of approximately 178.27 g/mol .[1] this compound is a stable isotope-labeled version of propofol where all 18 hydrogen atoms have been replaced by deuterium atoms. This results in a chemical formula of C₁₂D₁₈O and a molecular weight of approximately 196.38 g/mol . This significant mass shift allows for its clear differentiation from unlabeled propofol in mass spectrometry, making it an excellent internal standard.

Predicted Mass Spectrum and Fragmentation of this compound

The fragmentation of propofol in a mass spectrometer is dependent on the ionization technique employed. The following sections detail the expected fragmentation patterns for this compound in common ionization modes, inferred from the behavior of unlabeled propofol and data from propofol-d17.

Electron Ionization (EI)

In Electron Ionization (EI), a high-energy electron beam bombards the molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. For propofol, the molecular ion is observed at an m/z of 178. A prominent fragment is seen at m/z 163, corresponding to the loss of a methyl radical (•CH₃).

For this compound, the molecular ion is expected at an m/z of 196. The analogous loss of a deuterated methyl radical (•CD₃) would result in a fragment at m/z 181.

Chemical Ionization (CI)

Chemical Ionization is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule ([M+H]⁺). For propofol, this ion is observed at m/z 179.

For this compound, the deuterated equivalent would be the addition of a deuteron, forming a [M+D]⁺ ion. However, in typical CI sources with residual protic solvents, a protonated molecule [M+H]⁺ is more likely, which would be observed at an m/z of 197. A potential fragmentation pathway involves the loss of a deuterated propene molecule (C₃D₆), leading to a fragment ion.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

In negative ion mode ESI or APCI, propofol readily forms a deprotonated molecule [M-H]⁻ at m/z 177.[2] The major fragmentation pathway of this ion involves the loss of a methane molecule (CH₄) to produce a highly stable ion at m/z 161.[2][3][4]

For this compound, the deprotonated molecule [M-D]⁻ is expected at m/z 195. Based on studies of propofol-d17 which show a transition from m/z 194.2 to 174.2 (a loss of 20 amu), it can be inferred that the fragmentation involves the loss of a deuterated methane molecule (CD₄).[5] Therefore, for this compound, the primary fragment ion would be observed at m/z 175.

Data Presentation

The following tables summarize the predicted m/z values for the key ions of propofol and this compound in different ionization modes.

Table 1: Predicted m/z Values for Propofol and this compound in Electron Ionization (EI)

IonPropofol (m/z)This compound (m/z)Description
Molecular Ion [M]⁺˙178196Intact molecule with one electron removed.
[M - •CD₃]⁺163181Loss of a deuterated methyl radical from an isopropyl group.

Table 2: Predicted m/z Values for Propofol and this compound in Negative Ion ESI/APCI

IonPropofol (m/z)This compound (m/z)Description
Deprotonated Molecule [M-H]⁻ or [M-D]⁻177195Loss of a proton or deuteron.
[M-H-CH₄]⁻ or [M-D-CD₄]⁻161175Loss of a methane or deuterated methane molecule.

Experimental Protocol: Acquiring a Mass Spectrum of this compound

This section outlines a general procedure for obtaining a mass spectrum of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To acquire a full scan mass spectrum and a product ion spectrum of this compound.

Materials:

  • This compound standard

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

  • Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI or APCI source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to 1 µg/mL with a 50:50 mixture of methanol and water. For positive ion mode, add 0.1% formic acid to the final solution. For negative ion mode, add 0.1% ammonium hydroxide.

  • Liquid Chromatography (LC) Method:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode).

    • Mobile Phase B: Methanol with 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode).

    • Gradient: A suitable gradient to elute this compound, for example, starting at 50% B and increasing to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), negative and/or positive ion mode.

    • Full Scan Acquisition:

      • Scan range: m/z 50 - 300.

      • Acquire data to observe the [M-D]⁻ ion (in negative mode) or [M+H]⁺ ion (in positive mode) of this compound.

    • Product Ion Scan (MS/MS) Acquisition:

      • Select the precursor ion corresponding to the deprotonated or protonated molecule of this compound (e.g., m/z 195 in negative mode).

      • Apply collision energy (e.g., 10-30 eV) to induce fragmentation.

      • Scan for the resulting product ions.

  • Data Analysis:

    • Analyze the full scan spectrum to confirm the m/z of the molecular ion.

    • Analyze the product ion spectrum to identify the major fragment ions and elucidate the fragmentation pathway.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound in negative ion mode mass spectrometry.

fragmentation_pathway cluster_propofol_d18 This compound cluster_ions Mass Spectrometry Fragmentation propofol_d18_img parent_ion [M-D]⁻ m/z = 195 propofol_d18_img->parent_ion Deprotonation fragment_ion [M-D-CD₄]⁻ m/z = 175 parent_ion->fragment_ion - CD₄

Caption: Fragmentation of this compound in negative ion mode.

This guide provides a foundational understanding of the mass spectral characteristics of this compound. Experimental verification is recommended to confirm the predicted fragmentation patterns and their relative abundances under specific analytical conditions. The provided information should serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, pharmacology, and drug development.

References

A Technical Guide to High-Purity Propofol-d18 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity Propofol-d18, a deuterated analog of the anesthetic agent propofol. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound for analytical and metabolic studies. The guide includes a comparative summary of commercial suppliers, detailed experimental protocols for its use as an internal standard, and visualizations of key workflows.

Commercial Suppliers of High-Purity this compound

The selection of a suitable commercial supplier for this compound is a critical first step in ensuring the accuracy and reliability of experimental results. Key parameters to consider include chemical purity, isotopic enrichment, and the availability of a comprehensive Certificate of Analysis (CoA). A summary of publicly available data from various suppliers is presented below.

SupplierChemical PurityIsotopic EnrichmentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
MedchemExpress 96.98% (by GC)99.0%1189467-93-3C₁₂D₁₈O196.38Certificate of Analysis is readily available.
Pharmaffiliates Data not publicly availableData not publicly available1189467-93-3C₁₂D₁₈O196.38Certificate of Analysis is available upon request.
Simson Pharma Limited Data not publicly availableData not publicly available1189467-93-3C₁₂D₁₈O196.38Accompanied by a Certificate of Analysis upon purchase.
Cro Splendid Lab Private Limited 95% (Analytical Grade)Data not publicly available1189467-93-3C₁₂D₁₈O196.38
United States Biological Highly PurifiedData not publicly available1261393-54-7C₁₂D₁₈O-Certificate of Analysis is available.

Experimental Protocols for the Quantification of Propofol using this compound

This compound is an ideal internal standard for the quantitative analysis of propofol in biological matrices due to its similar chemical and physical properties to the unlabeled analyte, while being distinguishable by mass spectrometry. Below are detailed methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Propofol in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of propofol in biological fluids.

a. Materials and Reagents:

  • Propofol and this compound standards

  • Human plasma (blank)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

b. Sample Preparation (Solid-Phase Extraction):

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 500 µL of plasma, add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Vortex to mix. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

c. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate propofol from matrix components (e.g., start at 30% B, ramp to 95% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • MRM Transitions:

    • Propofol: To be determined based on precursor and product ions.

    • This compound: To be determined based on precursor and product ions.

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of propofol to this compound against the concentration of the calibration standards.

  • Determine the concentration of propofol in the plasma samples from the calibration curve.

Quantification of Propofol in Whole Blood by GC-MS

This protocol is based on established GC-MS methods for propofol analysis.

a. Materials and Reagents:

  • Propofol and this compound standards

  • Whole blood (blank)

  • Ethyl acetate, GC grade

  • Sodium sulfate, anhydrous

  • Derivatizing agent (e.g., BSTFA with 1% TMCS), if necessary

b. Sample Preparation (Liquid-Liquid Extraction):

  • Sample Aliquoting: To 1 mL of whole blood, add 100 µL of this compound internal standard solution.

  • Extraction: Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection and Drying: Transfer the upper organic layer to a clean tube. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to a small volume (e.g., 50 µL) under a gentle stream of nitrogen.

  • Derivatization (Optional): If required for improved chromatographic performance, add the derivatizing agent and incubate as per the manufacturer's instructions.

c. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: A temperature program to achieve good separation (e.g., start at 80°C, hold for 1 min, ramp to 280°C).

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Selected Ion Monitoring (SIM) or MRM Mode:

    • Monitor characteristic ions for propofol and this compound.

d. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of propofol to this compound against the concentration of the calibration standards.

  • Calculate the concentration of propofol in the whole blood samples using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows described in this guide.

LCMS_Workflow plasma Plasma Sample is_addition Add this compound (Internal Standard) plasma->is_addition spe Solid-Phase Extraction (SPE) is_addition->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Analysis lcms->data

Caption: LC-MS/MS workflow for propofol quantification.

GCMS_Workflow blood Whole Blood Sample is_addition Add this compound (Internal Standard) blood->is_addition lle Liquid-Liquid Extraction (LLE) is_addition->lle evap Evaporation lle->evap deriv Derivatization (Optional) evap->deriv gcms GC-MS Analysis deriv->gcms data Data Analysis gcms->data

Caption: GC-MS workflow for propofol quantification.

An In-depth Technical Guide to Propofol-d18 (CAS Number 1189467-93-3): Properties, Handling, and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, handling, and analytical applications of Propofol-d18 (CAS Number: 1189467-93-3). This deuterated analog of the anesthetic agent Propofol is an essential tool in pharmacokinetic and metabolic studies, serving as a robust internal standard for quantitative analysis.

Core Properties of this compound

This compound, also known as 2,6-DI-ISO-PROPYLPHENOL-D18, is a stable, isotopically labeled version of Propofol where 18 hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight, which is crucial for its use in mass spectrometry-based analytical methods.

PropertyValue
CAS Number 1189467-93-3
Chemical Formula C₁₂D₁₈O
Molecular Weight 196.38 g/mol
Appearance Viscous Liquid
Color Colorless to light yellow
Storage Temperature -20°C for long-term storage

Safe Handling and Storage

The handling of this compound should be conducted with the same precautions as its unlabeled counterpart, Propofol. It is intended for research use only.

General Handling Precautions:

  • Work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information.

Storage:

  • Store in a tightly sealed container.

  • For long-term stability, storage at -20°C is recommended.

Mechanism of Action of Propofol

This compound is chemically and pharmacologically similar to Propofol. The primary mechanism of action of Propofol is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[1][2][3] This interaction increases the duration of the opening of the chloride channel, leading to hyperpolarization of the postsynaptic neuron and a reduction in neuronal excitability.[3][4]

GABAA_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle Ca²⁺ Influx AP Action Potential AP->Ca_channel Depolarization GABAA_receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA->GABAA_receptor Binds Cl_ion Cl⁻ GABAA_receptor->Cl_ion Opens Channel Modulation Positive Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Cl_ion->Hyperpolarization Influx Propofol Propofol Propofol->GABAA_receptor Modulation->GABAA_receptor Increases duration of channel opening

Caption: Propofol's Mechanism of Action at the GABA-A Receptor.

Experimental Protocols for Quantitative Analysis

This compound is primarily utilized as an internal standard (IS) in the quantitative analysis of Propofol in biological matrices such as plasma and urine.[5][6][7] Its deuteration ensures that it co-elutes with the unlabeled Propofol during chromatography and has similar ionization efficiency, but is distinguishable by its higher mass-to-charge ratio (m/z) in mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol outlines a general procedure for the quantification of Propofol in human plasma using this compound as an internal standard.[5][7]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 50 µL of this compound internal standard working solution (e.g., 2000 ng/mL in methanol).

  • Vortex for approximately 30 seconds.

  • Add 500 µL of a protein precipitation agent (e.g., acetonitrile or 2% v/v formic acid in water) and vortex to mix.

  • Centrifuge the samples to pellet the precipitated proteins.

  • The supernatant can be further purified by solid-phase extraction (SPE) or directly injected into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., ACE Excel 3 Super C18, 2.1 × 50 mm, 3 µm) is suitable.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically around 0.5 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative ion mode using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[5][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Propofol: m/z 177.2 → 161.0[5]

    • This compound (IS): A specific transition for the deuterated standard, for example, m/z 194.2 → 174.2 for Propofol-d17.[5] The exact transition for this compound should be optimized.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis plasma Plasma Sample (100 µL) is_addition Add this compound IS (50 µL) plasma->is_addition precipitation Protein Precipitation (e.g., Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_column LC Separation (C18 Column) supernatant->lc_column ms_detection MS/MS Detection (MRM Mode) lc_column->ms_detection quantification Quantification (Ratio of Analyte to IS) ms_detection->quantification

Caption: Workflow for Propofol Quantification using LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is another common technique for the analysis of Propofol.[8]

1. Sample Preparation (Solid-Phase Extraction):

  • Propofol can be extracted from biological matrices using solid-phase extraction (SPE) cartridges, such as mixed-mode cation exchange (MCX) cartridges.[8]

  • The eluate containing Propofol and the internal standard is then evaporated to dryness and reconstituted in a suitable solvent for GC-MS analysis.

2. GC Conditions:

  • Column: A non-polar capillary column, such as a 100% dimethyl polysiloxane column (e.g., HP-5MS).[8]

  • Injection Mode: Splitless injection.

  • Temperature Program: An initial hold at a lower temperature (e.g., 80°C) followed by a temperature ramp to a higher temperature (e.g., 290°C).[8]

3. MS Conditions:

  • Ionization Mode: Electron Impact (EI) ionization.

  • Detection Mode: Selected Ion Monitoring (SIM).

  • Selected Ions: Specific fragment ions for Propofol and this compound are monitored for quantification.

Neuroprotective Effects of Propofol

Beyond its anesthetic properties, Propofol has demonstrated neuroprotective effects in various experimental models of cerebral injury.[1][2][9] These effects are attributed to several mechanisms, including:

  • Reduction of cerebral metabolic rate and blood flow.[4][9]

  • Antioxidant properties, scavenging free radicals and reducing lipid peroxidation.[3]

  • Anti-inflammatory actions.[3]

  • Inhibition of the N-methyl-D-aspartate (NMDA) receptor.[2]

  • Modulation of calcium influx through slow calcium-ion channels.[2]

Neuroprotection_Pathway cluster_0 Mechanisms of Neuroprotection Propofol Propofol GABA_potentiation GABA-A Receptor Potentiation Propofol->GABA_potentiation Antioxidant Antioxidant Effects (Free Radical Scavenging) Propofol->Antioxidant Anti_inflammatory Anti-inflammatory Actions Propofol->Anti_inflammatory NMDA_inhibition NMDA Receptor Inhibition Propofol->NMDA_inhibition Ca_modulation Ca²⁺ Channel Modulation Propofol->Ca_modulation Neuroprotection Neuroprotection GABA_potentiation->Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection NMDA_inhibition->Neuroprotection Ca_modulation->Neuroprotection

Caption: Mechanisms of Propofol-mediated Neuroprotection.

References

The Use of Propofol-d18 as a Metabolic Tracer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent characterized by its rapid onset and short duration of action. Understanding its metabolic fate is crucial for optimizing clinical use and ensuring patient safety. Stable isotope labeling, particularly with deuterium, offers a powerful and non-radioactive method to trace the metabolic pathways of drugs in vivo. Propofol-d18, a deuterated analog of propofol, serves as an effective tracer for metabolic studies. This technical guide provides an in-depth overview of the application of this compound in metabolic research, detailing experimental protocols, data presentation, and the underlying metabolic pathways.

Propofol Metabolism Overview

Propofol undergoes extensive metabolism, primarily in the liver, to inactive, water-soluble metabolites that are subsequently excreted by the kidneys. Extrahepatic metabolism, including in the lungs, also contributes to its clearance. The main metabolic pathways are:

  • Direct Glucuronidation: The phenolic hydroxyl group of propofol is directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), forming propofol-glucuronide. This is the major metabolic pathway.

  • Hydroxylation: Propofol is hydroxylated at the para-position of the phenyl ring by cytochrome P450 enzymes (primarily CYP2B6 and CYP2C9) to form 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol). This metabolite, which has about one-third the hypnotic activity of propofol, then undergoes further conjugation with glucuronic acid or sulfate.

The resulting metabolites, including propofol-glucuronide, 1-quinol-glucuronide, 4-quinol-glucuronide, and 4-quinol-sulfate, are then eliminated in the urine.

Propofol_Metabolism Figure 1: Metabolic Pathway of Propofol propofol Propofol propofol_glucuronide Propofol-Glucuronide propofol->propofol_glucuronide UGTs hydroxypropofol 4-Hydroxypropofol (2,6-diisopropyl-1,4-quinol) propofol->hydroxypropofol CYP2B6, CYP2C9 urine Urinary Excretion propofol_glucuronide->urine quinol_glucuronide 1- or 4-Quinol-Glucuronide hydroxypropofol->quinol_glucuronide UGTs quinol_sulfate 4-Quinol-Sulfate hydroxypropofol->quinol_sulfate SULTs quinol_glucuronide->urine quinol_sulfate->urine

Propofol Metabolism Pathway

Experimental Design for a this compound Tracer Study

A typical in vivo metabolic study using this compound involves the administration of the labeled compound to a subject, followed by the collection of biological samples over a time course to measure the concentrations of the parent drug and its deuterated metabolites.

Experimental_Workflow Figure 2: Experimental Workflow for a this compound Tracer Study cluster_pre_study Pre-Study cluster_study Study Execution cluster_analysis Sample Analysis cluster_data Data Analysis subject_prep Subject Preparation (e.g., fasting) baseline_sampling Baseline Blood/Urine Sampling subject_prep->baseline_sampling tracer_admin This compound Administration (IV bolus or infusion) baseline_sampling->tracer_admin timed_sampling Timed Blood/Urine Collection tracer_admin->timed_sampling sample_prep Sample Preparation (e.g., SPE, protein precipitation) timed_sampling->sample_prep lc_ms LC-MS/MS or GC-MS Analysis sample_prep->lc_ms quantification Quantification of This compound & Metabolites lc_ms->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling

This compound Tracer Study Workflow
Detailed Methodologies

1. Subject Preparation and Dosing:

  • Animal Models: Studies are often conducted in animal models such as rats or mice. Subjects should be fasted overnight to reduce metabolic variability.

  • Human Studies: In human subjects, informed consent and ethical approval are required. Subjects should also be in a fasted state.

  • This compound Administration: this compound is typically administered intravenously, either as a bolus injection or a continuous infusion. The dosage will depend on the specific aims of the study. For example, a bolus dose might be used to study initial distribution and metabolism, while a continuous infusion is better for investigating steady-state kinetics. A study in patients with methylmalonic acidemia used infusion rates of 100–400 mcg/kg/min.

2. Sample Collection:

  • Blood Sampling: Arterial or venous blood samples are collected at multiple time points after administration of this compound. A typical schedule might include samples at 2, 5, 10, 15, 30, 60, 120, and 240 minutes post-dose. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine Collection: Urine can be collected over intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to assess the excretion of deuterated metabolites.

3. Sample Preparation:

  • Solid Phase Extraction (SPE): This is a common method for extracting propofol and its metabolites from plasma and urine.

  • Protein Precipitation: An alternative method for plasma samples is to precipitate proteins using a solvent like methanol or acetonitrile.

  • Internal Standard: An internal standard, such as a different deuterated variant of propofol (e.g., Propofol-d17) or a structurally similar compound, is added to the samples before extraction to correct for variations in extraction efficiency and instrument response.

4. Analytical Instrumentation and Conditions:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for quantifying propofol and its metabolites.

    • Chromatography: A C18 reversed-phase column is typically used for separation. The mobile phase often consists of a gradient of acetonitrile and water with a modifier like ammonium fluoride to enhance ionization.

    • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its deuterated metabolites are monitored for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often with derivatization of the analytes to improve their chromatographic properties.

Data Presentation and Analysis

The data obtained from the analysis of biological samples is used to determine the pharmacokinetic parameters of this compound and its metabolites.

Pharmacokinetic Parameters

The following table presents typical pharmacokinetic parameters for propofol in a 70 kg adult, which can be expected to be similar for this compound as studies have shown no significant kinetic isotope effect on its primary metabolic hydroxylation.

ParameterValueDescription
Clearance (CL) 1.44 L/minThe volume of plasma cleared of the drug per unit time.
Volume of Central Compartment (V1) 9.3 LThe apparent volume of the highly perfused tissues.
Volume of Distribution at Steady State (Vdss) 310.2 LThe apparent volume into which the drug distributes at steady state.
Terminal Half-life (t½) 4 - 7 hoursThe time it takes for the plasma concentration to decrease by half during the elimination phase.
Protein Binding 97% - 99%The fraction of the drug bound to plasma proteins.
Metabolite Concentration Profiles

The concentrations of this compound and its deuterated metabolites are plotted against time to visualize their formation and elimination. The following table illustrates hypothetical data for the concentration of this compound and its major deuterated metabolite, Propofol-d17-glucuronide, in plasma over time after a bolus injection.

Time (minutes)This compound (ng/mL)Propofol-d17-glucuronide (ng/mL)
25000100
53500350
151500800
307001200
603001500
1201001000
24025500

Note: The deuterium count in the glucuronide metabolite would depend on the specific deuteration pattern of the starting material and the metabolic process.

Conclusion

The use of this compound as a tracer in metabolic studies provides a safe and effective means to investigate the pharmacokinetics and metabolic fate of this important anesthetic agent. By employing robust experimental designs and sensitive analytical techniques such as LC-MS/MS, researchers can gain valuable insights into the absorption, distribution, metabolism, and excretion of propofol. This knowledge is essential for refining dosing regimens, understanding drug-drug interactions, and ensuring the continued safe and effective use of propofol in clinical practice.

Methodological & Application

Application Note: Quantification of Propofol in Biological Matrices using Propofol-d18 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic for the induction and maintenance of general anesthesia.[1][2] Its rapid metabolism and short half-life necessitate sensitive and accurate quantitative methods for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high selectivity and sensitivity.[4] The use of a stable isotope-labeled internal standard (IS), such as Propofol-d18, is crucial for reliable quantification. The IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for accurate correction of variations during sample preparation and analysis.[3]

This document provides detailed protocols for the quantification of propofol in plasma and urine using this compound as an internal standard with LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a gold-standard quantitative technique. A known amount of a stable isotope-labeled version of the analyte (e.g., this compound) is added to the sample at the beginning of the workflow. This "internal standard" is chemically identical to the analyte but has a different mass. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, precise quantification can be achieved, as this ratio is unaffected by sample loss during preparation or fluctuations in instrument response.

Principle of Isotope Dilution LC-MS/MS cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quant Quantification Sample Biological Sample (Unknown Propofol Conc.) Add_IS Spike with Known Amount of this compound (IS) Sample->Add_IS Extract Extraction (SPE or Dilution) Add_IS->Extract LC LC Separation (Analyte + IS Co-elute) Extract->LC MS Tandem MS Detection (MRM Mode) LC->MS Ratio Measure Peak Area Ratio (Propofol / this compound) MS->Ratio CalCurve Calibration Curve (Area Ratio vs. Conc.) Ratio->CalCurve Calc Calculate Unknown Concentration CalCurve->Calc

Caption: Logical workflow for quantification using an internal standard.

Protocol 1: Analysis of Propofol in Plasma/Serum via Solid Phase Extraction (SPE)

This protocol is suitable for complex matrices like plasma or serum, where protein and lipid removal is necessary for robust analysis.

1. Materials and Reagents

  • Standards: Propofol and this compound certified reference materials.[5]

  • Solvents: HPLC-grade methanol and acetonitrile.

  • Reagents: Formic acid, ammonium acetate, reagent-grade water.

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Strata-X, 30mg/1ml).[5]

  • Biological Matrix: Drug-free human plasma for calibration standards and quality controls (QCs).

2. Preparation of Solutions

  • Propofol Stock Solution (10 mg/mL): Accurately weigh 10 mg of propofol standard and dissolve in methanol to a final volume of 1 mL.[5]

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve in methanol to a final volume of 1 mL.[4][5]

  • This compound Working Solution (2000 ng/mL): Dilute the this compound stock solution with methanol.[5]

  • Calibration Standards and QCs: Prepare working solutions of propofol by serial dilution in methanol. Spike appropriate volumes into blank plasma to create calibration standards (e.g., 1-100 ng/mL) and QC samples (low, mid, high concentrations).[6]

3. Sample Preparation Protocol

G Plasma/Serum SPE Workflow node_sample 1. Aliquot 100 µL Plasma node_is 2. Add 50 µL this compound Working Solution (2000 ng/mL) node_sample->node_is node_acid 3. Add 500 µL 2% Formic Acid & Vortex node_is->node_acid node_load 5. Load Sample onto Cartridge node_acid->node_load node_condition 4. Condition SPE Cartridge (1 mL Methanol, then 1 mL Water) node_condition->node_load node_wash 6. Wash Cartridge (1 mL Water, then 1 mL 10% Methanol) node_load->node_wash node_elute 7. Elute with 300 µL Acetonitrile node_wash->node_elute node_inject 8. Transfer to Vial & Inject node_elute->node_inject

Caption: Step-by-step solid phase extraction (SPE) protocol.

Detailed Steps:

  • Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.[5]

  • Add 50 µL of the this compound working solution (2000 ng/mL) to all tubes except the blank, which receives 50 µL of methanol. Vortex for 30 seconds.[5]

  • Add 500 µL of 2% (v/v) formic acid in water to precipitate proteins and acidify the sample. Vortex to mix.[5]

  • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[5]

  • Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water to remove interferences.[5]

  • Elute propofol and the internal standard from the cartridge using 300 µL of acetonitrile into a clean collection tube.[5]

  • Transfer the eluate to an autosampler vial for LC-MS/MS analysis.[5]

Protocol 2: Analysis of Propofol Metabolites in Urine via Dilute-and-Analyze

This simplified method is effective for urine samples, where propofol itself is often undetectable, but its metabolites are present in high concentrations.[3][7] The protocol focuses on metabolite quantification but uses the same internal standard principle.

1. Materials and Reagents

  • Standards: Propofol, Propofol-d17, Propofol Glucuronide (PG), and Propofol Glucuronide-d17 certified reference materials.

  • Solvents: HPLC-grade methanol.

  • Reagents: Ammonium fluoride, reagent-grade water.

  • Biological Matrix: Drug-free human urine.

2. Preparation of Solutions

  • Stock Solutions: Prepare individual stock solutions (0.1-1.0 mg/mL) of analytes and internal standards in methanol.[3]

  • Internal Standard Diluent (0.4 µg/mL): Dilute the Propofol-d17 and PG-d17 stock solutions in a mobile phase A/methanol mixture.[3]

  • Calibration Standards and QCs: Prepare multi-analyte working solutions and spike into blank urine to create calibration standards (e.g., 100–10,000 ng/mL) and QCs.[3][7]

3. Sample Preparation Protocol

G Urine Dilute-and-Analyze Workflow node_sample 1. Aliquot 20 µL Urine node_is 2. Add 200 µL Internal Standard Diluent node_sample->node_is node_vortex 3. Vortex to Mix node_is->node_vortex node_inject 4. Transfer to Vial & Inject node_vortex->node_inject

Caption: Simple and rapid "dilute-and-analyze" workflow for urine.

Detailed Steps:

  • Pipette 20 µL of urine sample, calibrator, or QC into a 96-well plate or microcentrifuge tube.[3]

  • Add 200 µL of the internal standard diluent.[3]

  • Seal and vortex the plate/tubes to ensure thorough mixing.

  • Directly inject the diluted sample into the LC-MS/MS system.

LC-MS/MS Instrumental Analysis

The following are typical starting conditions that should be optimized for the specific instrument in use.

Liquid Chromatography (LC) Conditions

ParameterCondition
Column Reversed-phase C18, e.g., 2.1 x 50 mm, 1.7 µm[3]
Mobile Phase A 1 mM Ammonium Fluoride in Water[3] or 10 mM Ammonium Acetate in Water[5]
Mobile Phase B Acetonitrile or Methanol[3][5]
Gradient 20% B to 90% B over 3 minutes, hold for 0.8 min, re-equilibrate[3]
Flow Rate 0.4 mL/min
Column Temperature 30 °C[3]
Injection Volume 10 µL[3]

Tandem Mass Spectrometry (MS/MS) Conditions

Propofol is typically analyzed in negative ionization mode.

ParameterPropofolThis compound
Ionization Mode ESI Negative[3]ESI Negative
Precursor Ion (Q1 m/z) 177.1[3]195.2
Product Ion (Q3 m/z) 177.1 (Quantifier)[3], 161.1 (Qualifier)[1]195.2 (Quantifier)
Cone Voltage (V) 50[3]50
Collision Energy (eV) 3[3]3
Source Temperature 150 °C[3]150 °C
Desolvation Temp. 500 °C[3]500 °C

Note: MS/MS parameters, particularly voltages and energies, require optimization for each specific mass spectrometer.

Method Performance and Quantitative Data

The following tables summarize typical method validation results reported in the literature.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation (r²)
PropofolSerum5 - 2000[1]5> 0.99
PropofolPlasma1 - 100[6]1> 0.99
Propofol MetabolitesUrine100 - 10,000[3][7]100≥ 0.999[3]

Table 2: Accuracy and Precision

MatrixQC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
Urine[3][7]Low200-4.2% (average)6.5% (average)
Mid700
High8000
Plasma[6]Low, Mid, High1 - 1000Within ± 20%< 20%

Table 3: Recovery and Matrix Effects

AnalyteMatrixRecoveryMatrix Effect
PropofolSerum> 85%[1]5.4%[1]
PropofolUrineN/A (Dilute-and-Analyze)1.9%[3]
Propofol-d17 (IS)UrineN/A (Dilute-and-Analyze)-4.4%[3]

Conclusion

The described LC-MS/MS methods utilizing this compound as an internal standard provide a robust, sensitive, and accurate approach for the quantification of propofol in various biological matrices. The solid-phase extraction protocol is highly effective for cleaning complex samples like plasma, while the dilute-and-analyze method offers a rapid and high-throughput option for urine analysis. Proper method validation is essential to ensure data reliability for clinical and research applications.

References

Application Note: Quantification of Propofol in Human Plasma using Propofol-d18 by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of propofol in human plasma. The methodology utilizes Propofol-d18 as an internal standard (IS) to ensure accuracy and precision. The protocol outlines procedures for sample preparation, instrument parameters, and data analysis. This method is suitable for clinical drug monitoring and forensic toxicological analysis.

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of anesthesia.[1][2] Its pharmacokinetic and pharmacodynamic properties necessitate reliable methods for its quantification in biological matrices like plasma. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile compounds like propofol.[1][3][4] The use of a deuterated internal standard, such as this compound, is crucial for correcting potential variations during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results.

Experimental Protocols

Materials and Reagents
  • Propofol standard

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Heptane (Reagent grade)

  • Sodium Carbonate/Bicarbonate Buffer (pH 9.8)[5]

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[1][3] or liquid-liquid extraction solvents.

Equipment
  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Autosampler

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or centrifugal vacuum evaporator (optional, with caution)[1][3]

  • SPE manifold

Sample Preparation: Solid-Phase Extraction (SPE)
  • Precondition the Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of distilled water.[1]

  • Spike 200 µL of plasma sample with a known concentration of this compound internal standard.

  • Load the spiked plasma sample onto the preconditioned SPE cartridge.

  • Wash the cartridge with 2 mL of distilled water followed by 2 mL of cyclohexane.[1]

  • Dry the cartridge under reduced pressure for 5 minutes.[1]

  • Elute propofol and the internal standard with 2 mL of methanol.[1]

  • Inject 1 µL of the eluate directly into the GC-MS system. Due to the volatility of propofol, concentration steps should be avoided to prevent analyte loss.[1][3]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 1 mL of plasma sample, add 100 µL of the this compound internal standard working solution.[5]

  • Add 2 mL of pH 11.0 buffer and 0.5 mL of heptane.[5]

  • Vortex the mixture for approximately 15 seconds.[5]

  • Rotate for 15 minutes and then centrifuge at 3,000 rpm for a minimum of 10 minutes.[5]

  • Transfer the upper organic layer (heptane) to an autosampler vial.[5]

  • Inject 1 µL of the extract into the GC-MS system.

GC-MS Parameters
ParameterValue
Gas Chromatograph
ColumnHP-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 80°C, hold for 1 min; Ramp: 20°C/min to 280°C, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp230°C
Quadrupole Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions Monitored
Propofolm/z 163 (quantifier), 178 (qualifier)
This compoundm/z 181 (quantifier)

Note: GC-MS parameters should be optimized for the specific instrument being used.

Data Presentation

Method Validation Summary

The following tables summarize the quantitative data from method validation studies.

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Propofol25 - 5,0000.9989

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low503.7 - 11.6< 4.8-5.8 to 11.7
Medium5003.7 - 11.6< 4.8-5.8 to 11.7
High2,5003.7 - 11.6< 4.8-5.8 to 11.7

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Propofol96.6 - 99.495.3 - 101.4

Table 4: Limits of Detection and Quantification

ParameterValue (ng/mL)
LLOQ25
LOD5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing plasma Plasma Sample (200 µL) is_spike Spike with This compound (IS) plasma->is_spike extraction Solid-Phase Extraction or Liquid-Liquid Extraction is_spike->extraction extract Final Extract extraction->extract gc_ms GC-MS Analysis extract->gc_ms data_acq Data Acquisition (SIM Mode) gc_ms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve (Propofol/IS Ratio vs. Conc.) integration->calibration quantification Quantification of Propofol calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for propofol analysis.

Logical Relationship of Method Validation

validation_relationship cluster_performance Method Performance Characteristics method Validated GC-MS Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision (Intra- & Inter-day) method->precision selectivity Selectivity method->selectivity lloq LLOQ method->lloq lod LOD method->lod recovery Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect stability Stability method->stability

Caption: Key parameters for method validation.

Conclusion

The described GC-MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of propofol in human plasma. The detailed protocol and performance characteristics demonstrate its suitability for routine use in clinical and forensic settings. The avoidance of a sample concentration step is critical to prevent the loss of the volatile propofol analyte.[1][3]

References

Application Notes and Protocols for Pharmacokinetic Study Design Utilizing Propofol-d18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed framework for designing and conducting pharmacokinetic (PK) studies utilizing Propofol-d18, a stable isotope-labeled (SIL) analog of the anesthetic agent propofol. The co-administration of a drug and its SIL counterpart, often in a microdose or tracer amount, is a powerful technique in modern drug development. This approach allows for the precise determination of pharmacokinetic parameters such as absolute bioavailability, clearance, and volume of distribution, while minimizing inter-individual variability. This compound, being chemically identical to propofol but distinguishable by mass spectrometry, serves as an ideal tracer for such studies.

This document outlines the principles of using this compound in a "cassette dosing" or microtracer study design, provides detailed experimental protocols, and presents a representative data set for illustrative purposes.

Principle of the Study Design

The core principle of this study design is the simultaneous administration of a standard therapeutic dose of unlabeled propofol and a small, non-pharmacologically active "tracer" dose of this compound. By analyzing the plasma concentrations of both species over time using a sensitive and specific bioanalytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), their pharmacokinetic profiles can be determined concurrently within the same subject. This eliminates the intra-subject variability that can confound comparisons between different dosing occasions.

This methodology is particularly advantageous for:

  • Absolute Bioavailability Studies: By administering the therapeutic dose orally and the this compound tracer intravenously, the absolute bioavailability of the oral formulation can be calculated from a single experiment.

  • Drug-Drug Interaction Studies: The impact of a co-administered drug on the pharmacokinetics of propofol can be assessed with high precision.

  • Characterizing Metabolic Pathways: The use of a stable isotope tracer can aid in elucidating the metabolic fate of a drug.

Data Presentation

The following table summarizes hypothetical pharmacokinetic parameters for propofol and this compound following simultaneous intravenous administration. This data is for illustrative purposes to demonstrate how results from such a study would be presented.

Pharmacokinetic ParameterPropofol (Unlabeled)This compound (Tracer)
Dose (mg) 1000.1
Cmax (ng/mL) 55005.5
Tmax (h) 0.080.08
AUC0-t (ng·h/mL) 25002.5
AUC0-inf (ng·h/mL) 26502.65
t1/2 (h) 2.52.5
Clearance (L/h) 37.737.7
Vd (L) 135135

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; Vd: Volume of distribution.

Experimental Protocols

In-Vivo Administration Protocol (Illustrative Example for a Healthy Volunteer Study)

1.1. Subject Preparation:

  • Subjects should be healthy volunteers who have provided informed consent.

  • A physical examination, ECG, and routine blood and urine tests should be conducted to ensure eligibility.

  • Subjects should fast for at least 8 hours prior to dosing.

1.2. Dosing Solution Preparation:

  • Prepare a sterile dosing solution containing a mixture of unlabeled propofol and this compound.

  • For a typical study, the concentration of unlabeled propofol would be a standard therapeutic concentration (e.g., 10 mg/mL), while the this compound concentration would be significantly lower (e.g., 0.01 mg/mL).

  • The final formulation should be a sterile, non-pyrogenic emulsion suitable for intravenous administration.

1.3. Administration:

  • Administer the dosing solution as a slow intravenous infusion over a predetermined period (e.g., 2 minutes).

  • The total administered dose of unlabeled propofol should be clinically relevant for the intended anesthetic or sedative effect, while the dose of this compound remains at a tracer level.

1.4. Blood Sampling:

  • Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • A typical sampling schedule would be: pre-dose (0 h), and at 0.08, 0.17, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Bioanalytical Protocol for Propofol and this compound in Plasma

2.1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a different deuterated propofol analog not used as the tracer, or another structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2.2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for propofol, this compound, and the internal standard.

      • Propofol: e.g., m/z 177.1 -> 117.1

      • This compound: e.g., m/z 195.2 -> 126.1

      • Internal Standard: (Specific to the chosen IS)

2.3. Data Analysis:

  • Construct calibration curves for both propofol and this compound using the peak area ratios of the analytes to the internal standard.

  • Calculate the concentrations of propofol and this compound in the plasma samples from the calibration curves.

  • Use pharmacokinetic software to determine the PK parameters for both compounds.

Visualizations

Propofol Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of propofol in the liver.

G propofol Propofol pg Propofol Glucuronide (Inactive) propofol->pg UGT1A9 (Phase II) ~70% hydroxy 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol) propofol->hydroxy CYP2B6, CYP2C9 (Phase I) ~30% urine Urinary Excretion pg->urine quinol_g Quinol Glucuronides (1- and 4-) (Inactive) hydroxy->quinol_g UGT (Phase II) quinol_s Quinol Sulfate (4-) (Inactive) hydroxy->quinol_s SULT (Phase II) quinol_g->urine quinol_s->urine G start Study Start prep Subject Preparation (Fasting, Consent) start->prep dosing Co-administration of Propofol and this compound (IV) prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage (-80°C) sampling->processing analysis LC-MS/MS Bioanalysis (Quantification of Propofol & this compound) processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis report Data Reporting and Interpretation pk_analysis->report end Study End report->end

Application Notes and Protocols for Propofol-d18 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Propofol-d18 for quantitative analysis. The following sections outline various techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP), offering a comparative overview to aid in method selection and implementation. This compound, a deuterated analog of the anesthetic agent Propofol, is commonly used as an internal standard in pharmacokinetic and toxicological studies to ensure accuracy and precision.

Introduction to Sample Preparation Techniques

The accurate quantification of this compound in biological matrices is critical for reliable study outcomes. The choice of sample preparation technique depends on factors such as the sample matrix (e.g., plasma, whole blood, serum, urine), the required limit of quantification, sample throughput, and available instrumentation. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument, typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the performance characteristics of different sample preparation techniques for Propofol analysis, which are applicable to its deuterated internal standard, this compound.

TechniqueMatrixRecovery RateLimit of Quantification (LOQ)Linearity RangeKey Advantages
Solid-Phase Extraction (SPE) Plasma>96%[1]5 ng/mL[1]0.005-5 µg/mL[2]High recovery, clean extracts
Whole Blood>85%2.5 ng/mL2.5-1000 ng/mL[3]Effective for complex matrices
Liquid-Liquid Extraction (LLE) Whole Blood>95%[4]5 ng/mL[4]5-2000 ng/mL[4]Simple, cost-effective
Plasma-4 nM1 nM - 4 mM[5]High throughput potential
Protein Precipitation (PP) Serum/Plasma>95%--Rapid, simple, high throughput
Urine--100–10,000 ng/mL[6]"Dilute-and-shoot" simplicity
Dispersive Liquid-Liquid Microextraction (DLLME) Blood-0.2 µg/mL[6]-Fast, low solvent consumption
Urine-1 µg/mL[6]-High enrichment factor
Hair-0.1 ng/mg[6]-Suitable for various matrices

Experimental Protocols

Detailed methodologies for the key sample preparation techniques are provided below. This compound should be spiked into the samples as the internal standard at the beginning of each procedure.

Solid-Phase Extraction (SPE) Protocol for Plasma

This protocol is adapted from a method using hydrophilic-lipophilic balance (HLB) cartridges, which demonstrate high recovery of Propofol.[1]

Materials:

  • Hydrophilic-Lipophilic Balance (HLB) SPE cartridges (e.g., Oasis HLB)

  • Biological samples (plasma)

  • This compound internal standard solution

  • Methanol (conditioning and elution solvent)

  • Water (conditioning solvent)

  • SPE vacuum manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (compatible with analytical instrument)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • Spike the plasma sample with the this compound internal standard solution.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to pellet any particulates.

  • SPE Cartridge Conditioning:

    • Place the HLB SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water through each cartridge. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridges.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridges with 1 mL of water to remove polar interferences.

    • Apply vacuum to dry the cartridges for 5-10 minutes.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a suitable volume of the mobile phase or appropriate solvent for GC-MS or LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Liquid-Liquid Extraction (LLE) Protocol for Whole Blood

This protocol is a common and effective method for extracting Propofol from whole blood samples.[4]

Materials:

  • Whole blood samples

  • This compound internal standard solution

  • Extraction solvent: Ethyl acetate and Hexane mixture

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent

Procedure:

  • Sample Preparation:

    • Pipette a known volume of whole blood (e.g., 500 µL) into a clean glass tube.

    • Add the this compound internal standard.

  • Extraction:

    • Add the extraction solvent mixture (e.g., 3 mL of ethyl acetate/hexane).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Phase Separation:

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of reconstitution solvent.

    • Vortex and transfer to an autosampler vial for analysis.

Protein Precipitation (PP) Protocol for Serum or Plasma

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples. Acetonitrile is a commonly used precipitating agent.

Materials:

  • Serum or plasma samples

  • This compound internal standard solution

  • Acetonitrile (ice-cold)

  • Vortex mixer

  • Centrifuge

  • Micropipettes and tips

Procedure:

  • Sample Preparation:

    • Pipette a specific volume of serum or plasma (e.g., 100 µL) into a microcentrifuge tube.

    • Add the this compound internal standard.

  • Precipitation:

    • Add a volume of ice-cold acetonitrile, typically in a 3:1 or 4:1 ratio to the sample volume (e.g., 300 µL or 400 µL).

    • Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the analyte and internal standard, without disturbing the protein pellet.

  • Analysis:

    • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent if further concentration is needed.

Diagrams of Experimental Workflows

The following diagrams illustrate the workflows for the described sample preparation techniques.

SPE_Workflow start Start: Plasma Sample spike Spike with this compound start->spike pretreat Pre-treatment: Centrifuge spike->pretreat load Sample Loading pretreat->load condition SPE Cartridge Conditioning: Methanol, then Water condition->load wash Wash with Water load->wash elute Elution with Methanol wash->elute evap Evaporation (Nitrogen) elute->evap reconstitute Reconstitution evap->reconstitute analyze Analysis (GC/LC-MS) reconstitute->analyze LLE_Workflow start Start: Whole Blood Sample spike Spike with this compound start->spike extract Add Extraction Solvent (e.g., Ethyl Acetate/Hexane) spike->extract vortex Vortex extract->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evap Evaporation (Nitrogen) transfer->evap reconstitute Reconstitution evap->reconstitute analyze Analysis (GC/LC-MS) reconstitute->analyze PP_Workflow start Start: Serum/Plasma Sample spike Spike with this compound start->spike precipitate Add Acetonitrile spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge to Pellet Protein vortex->centrifuge collect Collect Supernatant centrifuge->collect analyze Direct Analysis or Evaporation/Reconstitution collect->analyze

References

Application Notes: Analysis of Propofol in Biological Matrices using Solid-Phase Extraction with Propofol-d18 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of anesthesia and for sedation. Accurate quantification of propofol in biological samples such as plasma, whole blood, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Solid-phase extraction (SPE) is a preferred method for sample clean-up and concentration due to its high recovery, selectivity, and potential for automation. The use of a stable isotope-labeled internal standard, such as Propofol-d18, is essential for correcting matrix effects and variabilities in the extraction process and instrument response, thereby ensuring the accuracy and precision of the analytical method, which is often based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

This document provides a detailed protocol for the solid-phase extraction of propofol from human plasma using this compound as an internal standard.

Experimental Protocols

Protocol 1: Solid-Phase Extraction of Propofol from Human Plasma

This protocol is a representative method synthesized from common practices in the field for the analysis of propofol in human plasma using a reversed-phase SPE cartridge.

Materials and Reagents:

  • SPE Device: Reversed-phase SPE cartridges (e.g., C18 or a hydrophilic-lipophilic balanced polymer like Oasis HLB).

  • Propofol Standard: Certified reference material of propofol.

  • Internal Standard (IS): this compound solution of a known concentration.

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water (18 MΩ·cm), Formic Acid, Ammonium Hydroxide.

  • Collection Tubes: Polypropylene tubes.

  • Equipment: Centrifuge, SPE manifold, nitrogen evaporator.

Sample Preparation:

  • Allow all samples (calibrators, quality controls, and unknown plasma samples) and reagents to equilibrate to room temperature.

  • To a 1.5 mL polypropylene tube, add 500 µL of human plasma.

  • Add a specified volume of this compound internal standard solution to each sample to achieve a final concentration appropriate for the expected range of propofol concentrations.

  • Vortex mix the samples for 10-15 seconds.

  • To precipitate proteins, add 1 mL of acetonitrile. Vortex for 30 seconds.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. It is critical not to let the sorbent bed go dry after this step.

  • Equilibration: Equilibrate the cartridge by passing 2 mL of deionized water.

  • Sample Loading: Load the supernatant from the sample preparation step onto the conditioned and equilibrated SPE cartridge. A slow and steady flow rate (e.g., 1-2 mL/min) is recommended to ensure optimal retention of the analyte.

  • Washing: Wash the cartridge to remove interfering substances.

    • Pass 2 mL of a 5% methanol in water solution.

    • Pass 2 mL of a second wash solution, such as hexane, to remove non-polar interferences.

  • Drying: Dry the cartridge thoroughly under a vacuum or positive pressure for 5-10 minutes to remove any residual wash solvents.

  • Elution: Elute the propofol and this compound from the cartridge by passing 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS or GC-MS system.

Data Presentation

The following table summarizes typical quantitative performance data for methods utilizing SPE for propofol analysis with a deuterated internal standard. The values are representative and may vary based on the specific matrix, SPE sorbent, and analytical instrumentation.

ParameterTypical Value/RangeReference
Sorbent Type C18, Oasis MCX, Strata-X, Hydrophilic-Lipophilic Balance[1][2][3]
Linearity Range 5 - 5,000 ng/mL[3][4]
Correlation Coefficient (r²) > 0.998[3][4]
Extraction Recovery 85% - >96%[2][3][5]
Limit of Quantification (LOQ) 5 - 25 ng/mL[3][6]
Intra-day Precision (%CV) 2.0% - 8.9%[4]
Inter-day Precision (%CV) 3.7% - 11.6%[3]
Accuracy 90.0% - 113.3%[4]
Matrix Effect 95.3% - 101.4%[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solid-phase extraction protocol for propofol analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Processing Sample Plasma Sample (500 µL) Add_IS Add this compound Internal Standard Sample->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Precipitate Add Acetonitrile (1 mL) Vortex1->Precipitate Vortex2 Vortex Mix Precipitate->Vortex2 Centrifuge Centrifuge (10,000 x g, 10 min) Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition Cartridge (Methanol, Water) Equilibrate Equilibrate Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge (5% Methanol, Hexane) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analytes (Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS or GC-MS Analysis Reconstitute->Analyze

Caption: Workflow for propofol extraction from plasma using SPE.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Propofol with Propofol-d18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of propofol from biological matrices, primarily whole blood and plasma, using traditional Liquid-Liquid Extraction (LLE) and modern Supported Liquid Extraction (SLE) techniques. The use of the deuterated internal standard, Propofol-d18, is incorporated for accurate quantification.

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent. Accurate and reliable quantification of propofol in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Liquid-liquid extraction is a common sample preparation technique employed to isolate propofol from complex biological matrices prior to analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This document outlines detailed protocols for both traditional LLE and the more recent SLE, providing a comparative overview of their methodologies and performance.

Method Comparison: LLE vs. SLE

FeatureTraditional Liquid-Liquid Extraction (LLE)Supported Liquid Extraction (SLE)
Principle Partitioning of the analyte between two immiscible liquid phases.Analyte partitions from an aqueous sample supported on an inert solid into an immiscible organic solvent.
Workflow Involves vigorous mixing (e.g., vortexing) of the sample with an organic solvent, followed by centrifugation to separate the layers.Sample is loaded onto a sorbent bed, and the extraction solvent percolates through, eluting the analyte.
Emulsion Formation Prone to emulsion formation, which can complicate phase separation and lead to lower recovery.Eliminates emulsion formation, leading to more consistent and higher recoveries.
Solvent Usage Generally requires larger volumes of organic solvents.Typically uses smaller volumes of extraction solvent.
Throughput Can be labor-intensive and time-consuming, especially for multiple samples.Amenable to automation and high-throughput formats (e.g., 96-well plates).
Cleanliness of Extract Extract cleanliness can vary depending on the solvent and matrix.Often yields cleaner extracts due to the efficient separation of matrix components.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LLE and SLE methods for propofol extraction.

Table 1: Method Performance Data

ParameterTraditional LLE (Ethyl Acetate/Hexane)SLE (MTBE)SLE (Ethyl Acetate)
Recovery (%) > 95%[1]> 94%[2]> 94%[2]
Linearity Range (ng/mL) 5 - 2000[1]2.5 - 1000[2]5 - 1000[2]
Limit of Quantification (LOQ) (ng/mL) Not explicitly stated, but linearity starts at 52.5[2]5[2]
Internal Standard This compoundPropofol-d17[2]Propofol-d17[2]
Matrix Whole Blood[1]Whole Blood[2]Whole Blood[2]

Table 2: GC-MS Parameters for Propofol Analysis

ParameterSetting
GC Column Phenomenex Zebron ZB-Semivolatiles, 30 m x 0.25 mm ID x 0.25 µm[2]
Carrier Gas Helium at 1.2 mL/min (constant flow)[2]
Inlet Temperature 275 °C[2]
Injection Mode Splitless[2]
Oven Program Initial 60°C for 1 min, ramp at 20°C/min to 190°C, then ramp at 120°C/min to 330°C[2]
MS Source Temperature 230 °C[2]
MS Quadrupole Temperature 150 °C[2]
Ionization Mode Electron Ionization (EI)[2]
Monitored Ions (m/z) Propofol: 178 (Quantifier), 163 (Qualifier); Propofol-d17: 195 (Quantifier), 177 (Qualifier)[2]

Experimental Protocols

Protocol 1: Traditional Liquid-Liquid Extraction (LLE)

This protocol is a representative method for the extraction of propofol from whole blood using a mixture of ethyl acetate and hexane.

Materials:

  • Whole blood sample

  • This compound internal standard (IS) solution

  • Ethyl acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., heptane)

  • GC-MS system

Procedure:

  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add 200 µL of whole blood sample.

  • Internal Standard Spiking: Add an appropriate volume of this compound internal standard solution to the sample.

  • Protein Precipitation & Lysis (Optional but Recommended): Add 200 µL of acetonitrile or methanol to the sample to precipitate proteins and lyse red blood cells. Vortex for 30 seconds.

  • Liquid-Liquid Extraction:

    • Add 1 mL of an ethyl acetate/hexane mixture (e.g., 1:1 v/v) to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the tube at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature. To prevent evaporative losses of the volatile propofol, the addition of a keeper solvent or a small amount of a high-boiling point base like tetrabutylammonium hydroxide (TBAH) can be beneficial before evaporation.[2]

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent for the analytical instrument (e.g., heptane for GC-MS analysis).[2] Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Supported Liquid Extraction (SLE)

This protocol is based on the efficient ISOLUTE® SLE+ platform for the extraction of propofol from whole blood.[2]

Materials:

  • Whole blood sample

  • This compound internal standard (IS) solution

  • ISOLUTE® SLE+ 400 µL or 1 mL columns/plates

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (HPLC grade)

  • Deionized water

  • 0.5% Tetrabutylammonium hydroxide (TBAH) in methanol (optional, to prevent evaporative losses)[2]

  • Collection tubes or 96-well collection plate

  • Positive pressure manifold or vacuum manifold

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., heptane)

  • GC-MS system

Procedure:

  • Sample Pre-treatment: In a separate tube, dilute 200 µL of whole blood sample with 200 µL of deionized water. Add the this compound internal standard. Mix gently.

  • Sample Loading: Load the pre-treated sample (400 µL) onto the ISOLUTE® SLE+ column/well. Apply a short pulse of vacuum or positive pressure to initiate the flow and allow the sample to absorb into the sorbent for 5 minutes.[2]

  • Analyte Elution:

    • Place a clean collection tube or plate underneath the SLE column/plate.

    • Add the extraction solvent (e.g., 2 x 900 µL of MTBE for a 400 µL plate). Allow the solvent to flow under gravity for 5 minutes for each aliquot.[2]

    • Apply a final pulse of vacuum or positive pressure to ensure complete elution.

  • Post-Extraction (Optional): If evaporative losses are a concern, add 10 µL of 0.5% TBAH in methanol to the collection tube before evaporation.[2]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of heptane. Vortex for 30 seconds.[2]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.

Visualizations

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction sample 1. Add 200 µL Whole Blood is 2. Spike with this compound IS sample->is lysis 3. (Optional) Add Acetonitrile/Methanol is->lysis add_solvent 4. Add 1 mL Ethyl Acetate/Hexane lysis->add_solvent vortex 5. Vortex for 2 min add_solvent->vortex centrifuge 6. Centrifuge at 10,000 x g for 5 min vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in 100 µL Heptane evaporate->reconstitute analysis 10. GC-MS Analysis reconstitute->analysis

Caption: Traditional Liquid-Liquid Extraction (LLE) Workflow for Propofol.

SLE_Workflow cluster_sample_prep Sample Pre-treatment cluster_extraction Supported Liquid Extraction cluster_post_extraction Post-Extraction sample 1. Dilute 200 µL Whole Blood with 200 µL Water is 2. Spike with this compound IS sample->is load 3. Load onto SLE+ Column is->load absorb 4. Absorb for 5 min load->absorb elute 5. Elute with 2 x 900 µL MTBE absorb->elute evaporate 6. Evaporate to Dryness elute->evaporate reconstitute 7. Reconstitute in 100 µL Heptane evaporate->reconstitute analysis 8. GC-MS Analysis reconstitute->analysis

Caption: Supported Liquid Extraction (SLE) Workflow for Propofol.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Propofol and Propofol-d18 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the simultaneous chromatographic separation and quantification of the anesthetic agent Propofol and its deuterated internal standard, Propofol-d18, in human plasma. Two primary analytical techniques are detailed: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The protocols provided herein offer high precision, accuracy, and throughput for researchers, scientists, and drug development professionals.

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of anesthesia.[1][2][3][4] Accurate quantification of Propofol in biological matrices is essential for understanding its pharmacokinetics and for clinical and forensic investigations.[1][2][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and reliability of the analytical results.[7] This document provides detailed protocols for the extraction, chromatographic separation, and detection of Propofol and this compound from human plasma using LC-MS/MS and GC-MS.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a common method for extracting Propofol and its internal standard from plasma samples.

Materials:

  • Human plasma samples

  • Propofol and this compound analytical standards

  • Heptane (Reagent Grade)[8]

  • Ammonium Hydroxide (Reagent Grade)[8]

  • pH 11.0 buffer[8]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 1 mL of plasma sample, calibration standards, and quality control samples into labeled microcentrifuge tubes.

  • Add 100 µL of the working internal standard solution (this compound) to each tube, except for the blank matrix.

  • Add 2 mL of pH 11.0 buffer to each tube.[8]

  • Add 0.5 mL of heptane to each tube.[8]

  • Cap the tubes and vortex for approximately 15 seconds.[8]

  • Rotate the samples for 15 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 rpm for a minimum of 10 minutes to separate the organic and aqueous layers.[8]

  • Carefully transfer the upper organic layer (heptane) to a clean autosampler vial with an insert for analysis.[8]

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (1 mL) add_is 2. Add Internal Standard (this compound) plasma->add_is add_buffer 3. Add pH 11.0 Buffer (2 mL) add_is->add_buffer add_solvent 4. Add Heptane (0.5 mL) add_buffer->add_solvent vortex 5. Vortex (15s) add_solvent->vortex rotate 6. Rotate (15 min) vortex->rotate centrifuge 7. Centrifuge (3000 rpm, 10 min) rotate->centrifuge transfer 8. Transfer Organic Layer to Vial centrifuge->transfer

A simplified workflow for the liquid-liquid extraction of Propofol.
LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source[3]

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., Purospher RP-18, 75 mm x 4 mm, 3 µm)[9]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 65% B, increase to 95% B over 3 min, hold for 1 min, return to 65% B and equilibrate for 2 min.
Flow Rate 0.6 mL/min[9]
Injection Volume 10 µL

| Column Temperature | 40 °C |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Negative Electrospray Ionization (ESI)
Monitoring Mode Multiple Reaction Monitoring (MRM)
Propofol Transition m/z 177 -> 162
This compound Transition m/z 195 -> 177
Collision Energy Optimized for specific instrument

| Source Temperature | 500 °C |

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph (GC)

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source

Chromatographic Conditions:

Parameter Value
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250 °C

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 2 min. |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI) at 70 eV[10]
Monitoring Mode Selected Ion Monitoring (SIM)[11]
Propofol Ions (m/z) 178 (Quantifier), 163, 117[10]
This compound Ions (m/z) 196 (Quantifier), 178
Source Temperature 230 °C

| Quadrupole Temperature | 150 °C |

G cluster_analysis Chromatographic Analysis Workflow cluster_lcms LC-MS/MS cluster_gcms GC-MS sample_vial Prepared Sample Vial autosampler Autosampler Injection sample_vial->autosampler hplc HPLC Separation (C18 Column) autosampler->hplc LC-MS/MS Path gc GC Separation (HP-5MS Column) autosampler->gc GC-MS Path esi ESI Source hplc->esi msms Tandem MS (MRM Detection) esi->msms data_analysis Data Analysis (Quantification) msms->data_analysis ei EI Source gc->ei ms MS (SIM Detection) ei->ms ms->data_analysis

General workflow for chromatographic analysis of Propofol.

Data Presentation

The following tables summarize typical quantitative performance data for the described methods. Values are compiled from various literature sources and may vary based on specific instrumentation and laboratory conditions.

Table 1: LC-MS/MS Method Performance

ParameterTypical ValueReference
Linearity Range 0.005 - 5 µg/mL[12]
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 3 ng/mL[9]
Intra-day Precision (%RSD) < 5.5%[9]
Inter-day Precision (%RSD) < 5.5%[9]
Recovery > 85%[3]

Table 2: GC-MS Method Performance

ParameterTypical ValueReference
Linearity Range 10 - 5000 ng/mL[13]
Limit of Detection (LOD) 2.5 ng/mL (in blood)[13]
Limit of Quantification (LOQ) 25 ng/mL[13][14]
Intra-day Precision (%RSD) < 4.8%[15]
Inter-day Precision (%RSD) < 4.8%[15]
Recovery 96.6% - 99.4%[13][14]

Conclusion

The LC-MS/MS and GC-MS methods detailed in this application note provide reliable and sensitive quantification of Propofol in human plasma, with this compound serving as an excellent internal standard. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. Both methods, when properly validated, are suitable for a wide range of applications in clinical and forensic research.

References

Application Note and Protocols: Propofol-d18 for Quantification in Whole Blood versus Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for induction and maintenance of anesthesia. Accurate quantification of propofol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The choice of matrix, either whole blood or plasma, can significantly impact the analytical method and the interpretation of results. This document provides detailed protocols for the quantification of propofol in both whole blood and plasma using a stable isotope-labeled internal standard, Propofol-d18, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). A comparative discussion of the advantages and challenges associated with each matrix is also presented.

The use of a deuterated internal standard like this compound is highly recommended for bioanalytical methods.[1][2] Since this compound has nearly identical chemical and physical properties to propofol, it co-elutes during chromatography and experiences similar ionization efficiency, effectively compensating for matrix effects and variations in sample preparation and instrument response.[1][2]

Comparative Overview: Whole Blood vs. Plasma

The decision to use whole blood or plasma for propofol quantification depends on the specific research question. Propofol concentrations can differ between these two matrices due to the drug's distribution into red blood cells.[3][4]

FeatureWhole BloodPlasma
Sample Complexity More complex, contains red and white blood cells, platelets, and plasma proteins.Less complex, cellular components are removed.
Sample Preparation Often requires a lysis step to release the drug from red blood cells, leading to a more involved extraction process.Simpler sample preparation, typically involving protein precipitation or liquid-liquid extraction.[1]
Matrix Effects Potentially higher due to the presence of heme and other cellular components, which can cause ion suppression or enhancement in the MS source.Generally lower matrix effects compared to whole blood.
Pharmacokinetic Interpretation Provides a measure of the total drug concentration in circulation, which can be more relevant for drugs that significantly partition into red blood cells.Represents the drug concentration in the fluid component of blood and is commonly used for pharmacokinetic modeling.
Pre-analytical Stability Can be more susceptible to enzymatic degradation and hemolysis if not handled and stored properly.Generally more stable if separated from blood cells promptly.

Experimental Protocols

Protocol 1: Quantification of Propofol in Whole Blood using this compound

This protocol describes a method for the extraction and quantification of propofol from whole blood samples.

1. Materials and Reagents

  • Propofol and this compound standards

  • Human whole blood (K3EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

2. Preparation of Solutions

  • Propofol Stock Solution (1 mg/mL): Accurately weigh and dissolve propofol in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the propofol stock solution with 50:50 methanol/water to create calibration curve standards.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

3. Sample Preparation

  • Pipette 100 µL of whole blood sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank.

  • Add 300 µL of cold acetonitrile to induce protein precipitation and cell lysis.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) Negative

  • MRM Transitions:

    • Propofol: Q1 177.1 -> Q3 117.1

    • This compound: Q1 195.1 -> Q3 126.1

G cluster_prep Whole Blood Sample Preparation sample 100 µL Whole Blood add_is Add 20 µL this compound IS sample->add_is precipitate Add 300 µL Cold Acetonitrile (Protein Precipitation & Lysis) add_is->precipitate vortex1 Vortex precipitate->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject G cluster_prep Plasma Sample Preparation (LLE) sample 100 µL Plasma add_is Add 20 µL this compound IS sample->add_is extract Add 500 µL Ethyl Acetate/Hexane (Liquid-Liquid Extraction) add_is->extract vortex1 Vortex extract->vortex1 centrifuge Centrifuge vortex1->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects with Propofol-d18 in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the LC-MS analysis of propofol using Propofol-d18 as an internal standard.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for propofol analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can cause ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative LC-MS analysis.[1][2] In biological matrices like plasma or urine, endogenous components such as phospholipids are notorious for causing significant ion suppression.[3][4][5] For a drug like propofol, failing to account for these effects can lead to incorrect quantification of its concentration, affecting pharmacokinetic and toxicological assessments.[1][6]

Q2: How does using this compound as an internal standard help minimize matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard, meaning it is chemically almost identical to propofol but has a higher mass due to the replacement of hydrogen atoms with deuterium.[1] Because of this chemical similarity, this compound co-elutes with the unlabeled propofol during chromatography and experiences nearly the same degree of ion suppression or enhancement.[1][7] By calculating the ratio of the analyte's response to the internal standard's response, variability caused by matrix effects can be normalized, leading to more accurate and reliable quantification.[7]

Q3: What are the primary sources of matrix effects in biological samples?

A3: The primary sources of matrix effects are endogenous and exogenous compounds present in the biological sample. In plasma and serum, phospholipids are a major cause of ion suppression.[3][4][5] Other sources include salts, proteins, and metabolites that can co-elute with the analyte.[7] These components can compete with the analyte for ionization in the mass spectrometer's ion source, alter the physical properties of the ESI droplets, or neutralize already-formed analyte ions, thereby affecting the signal.[1][2]

Q4: Can this compound completely eliminate matrix effects?

A4: While this compound is the gold standard for compensating for matrix effects, it may not completely eliminate them in all situations.[2][8] Discrepancies can arise if there is a slight chromatographic separation between propofol and this compound (known as the deuterium isotope effect), exposing them to different matrix environments.[9] In rare cases with highly complex matrices, the analyte and the internal standard may not experience identical ionization interference even if they co-elute perfectly.[1][8] Therefore, evaluating the extent of matrix effects during method validation is crucial.

Section 2: Troubleshooting Guide

Issue 1: Significant ion suppression or enhancement is still observed despite using this compound.

  • Possible Cause: The analyte and this compound do not perfectly co-elute, and the elution window coincides with a region of strong ion suppression. The "deuterium isotope effect" can sometimes cause a slight shift in retention time.[9]

  • Solution: Optimize the chromatographic method to improve the separation of propofol from interfering matrix components.[9] This can involve adjusting the mobile phase composition, modifying the gradient profile, or trying a different column chemistry.[1][2] The goal is to ensure both propofol and this compound elute in a "clean" region of the chromatogram.

  • Possible Cause: Sub-optimal ion source parameters are exacerbating the matrix effects.

  • Solution: Adjust ion source parameters such as gas flow rates, temperature, and capillary voltage to minimize matrix effects.[1]

  • Possible Cause: The sample matrix is exceptionally complex, and the current sample preparation technique is insufficient.

  • Solution: Enhance the sample cleanup procedure. If using protein precipitation (PPT), consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are more effective at removing interfering compounds like phospholipids.[5] Specialized phospholipid removal plates and cartridges are also highly effective.[4]

Issue 2: The signal for this compound is weak or inconsistent.

  • Possible Cause: The concentration of the internal standard is not optimal. If too low, the signal may be noisy; if too high, it can suppress the analyte's signal.[1]

  • Solution: Optimize the concentration of this compound to be comparable to the expected concentration of the analyte and to fall within the linear range of the assay.[1]

  • Possible Cause: The this compound standard has degraded due to improper storage or has low chemical or isotopic purity.

  • Solution: Verify the purity and concentration of your standard. Ensure it is stored correctly (e.g., protected from light, at the recommended temperature) and avoid repeated freeze-thaw cycles.[9]

  • Possible Cause: Isotopic instability (H/D exchange) is occurring, leading to a loss of the deuterated signal.

  • Solution: Use standards where deuterium atoms are placed on stable, non-exchangeable positions (e.g., aromatic rings).[9] Avoid storing the standard in protic solvents like water for extended periods if the deuterium labels are on exchangeable sites like hydroxyl groups.[9]

Issue 3: Interference is observed at the m/z (mass-to-charge ratio) of this compound.

  • Possible Cause: An endogenous component in the matrix has the same mass and retention time as this compound.

  • Solution: Analyze a blank, extracted matrix sample (from multiple sources, if possible) to confirm the presence of the interference.[1] If an interfering peak is present, improve the sample cleanup procedure or optimize the chromatography to separate the interference from the internal standard.[1][9]

Section 3: Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This experiment quantifies the extent of ion suppression or enhancement by comparing the analyte response in a clean solution to its response in an extracted blank matrix.[2][6][9]

Methodology:

  • Prepare Set A (Neat Solution): Spike Propofol and this compound into a clean solvent (e.g., mobile phase) at a known concentration (e.g., low, medium, and high QC levels).

  • Prepare Set B (Post-Extraction Spike):

    • Take blank matrix samples (e.g., plasma that does not contain propofol).

    • Perform the complete sample extraction procedure (e.g., protein precipitation, LLE, or SPE).

    • After the final extraction step, spike the extracted blank matrix with Propofol and this compound to the same final concentration as in Set A.[9]

  • Analysis: Analyze both sets of samples using the established LC-MS method.

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Generally, ME values between 80% and 120% are considered acceptable.[10]

Protocol 2: Qualitative Identification of Ion Suppression Zones (Post-Column Infusion)

This method helps to visualize at which points during the chromatographic run matrix components cause ion suppression.[1][2]

Methodology:

  • Setup: Use a T-connector to infuse a standard solution of Propofol and this compound at a constant, low flow rate (e.g., 10-20 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer's ion source.[1]

  • Infusion and Injection: Begin the infusion to obtain a stable baseline signal for the analytes.[1] Once stable, inject a blank, extracted matrix sample onto the LC column.

  • Data Analysis: Monitor the signal of the infused analytes throughout the chromatographic run. Any dip or drop in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.[1][2] The goal is to adjust the chromatography so that the propofol peak elutes outside of these suppression zones.

Section 4: Data & Methodologies

Table 1: Comparison of Sample Preparation Techniques for Propofol Analysis

Sample Preparation TechniqueDescriptionProsConsEfficacy for Phospholipid Removal
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation.Simple, fast, inexpensive, and requires minimal method development.Does not effectively remove phospholipids and other soluble interferences, often resulting in significant matrix effects.[3][11]Low
Liquid-Liquid Extraction (LLE) Uses an immiscible organic solvent to partition the analyte from the aqueous biological sample.[5]Provides a cleaner extract than PPT. Can be optimized for selectivity by adjusting solvent and pH.[5]More time-consuming, requires method development, and can be difficult to automate.Moderate to High
Solid-Phase Extraction (SPE) The sample is passed through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a different solvent.Provides the cleanest extracts, effectively removes phospholipids, and can concentrate the analyte for higher sensitivity.[12]Requires significant method development and can be more expensive.High
Phospholipid Removal Plates A specialized form of sample prep that combines protein precipitation with a filter that selectively removes phospholipids (e.g., HybridSPE, Ostro).[4]Simple, fast "pass-through" workflow without complex method development. Highly effective at removing phospholipids.[4][13]Higher cost per sample compared to simple PPT.Very High (>95%)[4][13]

Table 2: Example Matrix Effect Data for Propofol and this compound

AnalyteMatrixConcentrationMatrix Effect (%)Within Acceptance Criteria (±20%)?Reference
PropofolUrine1.0 µg/mL+1.9%Yes[10]
Propofol-d17Urine0.4 µg/mL-4.4%Yes[10]
PropofolSerum1000 ng/mL-5.4% (expressed as % accuracy difference)Yes[14]
Propofol GlucuronideSerum1000 ng/mL-7.0% (expressed as % accuracy difference)Yes[14]

Section 5: Visual Guides

cluster_workflow General LC-MS Analysis Workflow start Start: Sample Collection prep Sample Preparation (Spike with this compound) start->prep lc LC Separation prep->lc ms MS/MS Detection lc->ms data Data Acquisition & Integration ms->data calc Calculate Analyte/IS Ratio data->calc end Final Result: Propofol Concentration calc->end

Caption: General workflow for quantitative LC-MS analysis using an internal standard.

start Start: Persistent Matrix Effects Observed q1 Do Propofol & IS perfectly co-elute? start->q1 a1_yes Optimize Chromatography: - Adjust gradient - Change mobile phase q1->a1_yes No q2 Is sample prep adequate? q1->q2 Yes end Re-evaluate Matrix Effect a1_yes->end a2_yes Enhance Sample Cleanup: - Use SPE or LLE - Use Phospholipid Removal Plates q2->a2_yes No q3 Optimize MS Source: - Adjust gas flow/temp - Modify voltages q2->q3 Yes a2_yes->end q3->end

Caption: Troubleshooting logic for addressing persistent matrix effects in LC-MS analysis.

cluster_setA Set A: Neat Standard cluster_setB Set B: Post-Extraction Spike A1 Spike Propofol & IS into clean solvent A2 Analyze via LC-MS A1->A2 compare Compare Peak Areas (Set B vs. Set A) A2->compare B1 Extract Blank Matrix B2 Spike Propofol & IS into extract B1->B2 B3 Analyze via LC-MS B2->B3 B3->compare result Calculate Matrix Effect %: (Area B / Area A) * 100 compare->result

Caption: Experimental workflow for the post-extraction spike method to quantify matrix effects.

References

Optimizing mass spectrometry parameters for Propofol-d18 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometry parameters for the detection of Propofol-d18.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of Propofol, where 18 hydrogen atoms have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative mass spectrometry-based assays for Propofol.[1][2][3] The key advantages of using a stable isotope-labeled internal standard like this compound are:

  • Improved Accuracy and Precision: It closely mimics the chemical and physical properties of the analyte (Propofol), co-eluting during chromatography and experiencing similar ionization and fragmentation. This helps to compensate for variations in sample preparation, injection volume, and matrix effects.

  • Reliable Quantification: By comparing the signal intensity of the analyte to the known concentration of the internal standard, a more accurate and reliable quantification can be achieved.

Q2: Which ionization technique is best for this compound analysis?

The choice of ionization technique depends on the sample matrix and the desired sensitivity.

  • Electrospray Ionization (ESI): Propofol has low polarity and can be difficult to ionize efficiently using ESI, often resulting in low sensitivity.[4][5] To overcome this, derivatization techniques, such as azo-coupling, can be employed to introduce a more readily ionizable group.[4][6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is often a more suitable alternative for less polar compounds like Propofol and its deuterated analogs, providing better sensitivity without the need for derivatization.[5][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, Propofol can also be analyzed effectively using GC-MS, either with or without derivatization.[6][8]

Q3: What are the typical MRM transitions for this compound?

The Multiple Reaction Monitoring (MRM) transitions will vary depending on the ionization method and whether a derivatization agent is used. It is crucial to optimize these parameters empirically in your own laboratory. The table below provides some reported transitions for Propofol and its deuterated analogs as a starting point.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeNotes
Propofol-d17 (similar to d18)194.2174.2Negative APCI[7]
Propofol177.2161.0Negative APCI[7]
Azo-Propofol-d17299251, 77Negative ESIDerivatized[6][8]
Azo-Propofol283241, 77Negative ESIDerivatized[6][8]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal for this compound

Possible Cause Troubleshooting Step
Inefficient Ionization If using ESI, consider derivatization to improve ionization efficiency.[4] Alternatively, switch to an APCI source if available.[5] Optimize source parameters such as temperature and gas flows.
Incorrect MRM Transitions Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions.
Sample Degradation Ensure proper storage of this compound standards and samples, typically at 2-8°C and protected from light.[2][3]
Poor Extraction Recovery Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure efficient recovery of this compound from the matrix.

Issue 2: Poor Peak Shape or Chromatography

Possible Cause Troubleshooting Step
Inappropriate Column Chemistry Use a C18 column for reversed-phase chromatography.[7]
Suboptimal Mobile Phase Optimize the mobile phase composition (e.g., acetonitrile or methanol with an appropriate additive like formic acid or ammonium fluoride) and gradient to achieve good peak shape and resolution.[4][9]
Matrix Effects Dilute the sample or improve the sample clean-up procedure to minimize the impact of co-eluting matrix components that can suppress ionization and affect peak shape.

Issue 3: High Background Noise or Interferences

Possible Cause Troubleshooting Step
Contaminated System Clean the ion source and mass spectrometer optics. Ensure high-purity solvents and reagents are used.[10]
Matrix Interferences Develop a more selective sample preparation method to remove interfering compounds from the sample matrix.[11][12] Adjusting the chromatographic gradient can also help to separate the analyte from interferences.
Co-eluting Isomers Ensure the chromatographic method provides sufficient resolution to separate this compound from any potential isobaric interferences.

Experimental Protocols

1. Sample Preparation: Protein Precipitation (for Plasma Samples)

This is a simple and rapid method for sample clean-up.[7]

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

2. LC-MS/MS Parameters (Example using APCI)

The following are example starting parameters and should be optimized for your specific instrumentation.

Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 3 µm[7]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min[7]
Injection Volume 10 µL
Column Temperature 30°C[9]

Mass Spectrometry Parameters (APCI)

ParameterValue
Ionization Mode Negative Ion APCI[7]
Capillary Voltage 2.4 kV[9]
Source Temperature 150°C[9]
Desolvation Gas Nitrogen
Desolvation Temperature 500°C[9]

Visualizations

workflow Workflow for Optimizing MS Parameters for this compound cluster_prep Preparation cluster_optimization Parameter Optimization cluster_lc_method LC Method Development cluster_validation Method Validation prep_std Prepare this compound Standard Solution direct_infusion Direct Infusion into MS prep_std->direct_infusion det_precursor Determine Precursor Ion (Q1) direct_infusion->det_precursor det_product Determine Product Ions (Q3) & Optimize Collision Energy det_precursor->det_product det_source Optimize Source Parameters (e.g., Temp, Gas Flow) det_product->det_source select_column Select LC Column (e.g., C18) det_source->select_column optimize_mp Optimize Mobile Phase & Gradient select_column->optimize_mp check_peak Check Peak Shape & Retention Time optimize_mp->check_peak validate Validate Method (Linearity, Accuracy, Precision) check_peak->validate

Caption: Workflow for optimizing mass spectrometry parameters for this compound.

troubleshooting Troubleshooting Guide for this compound Analysis cluster_ionization Ionization Issues cluster_ms_params MS Parameter Issues cluster_sample_prep Sample Preparation Issues start Low or No Signal check_source Check Ion Source Settings (ESI vs. APCI) start->check_source Possible Cause verify_mrm Verify MRM Transitions (Direct Infusion) start->verify_mrm Possible Cause check_recovery Evaluate Extraction Recovery start->check_recovery Possible Cause consider_deriv Consider Derivatization (for ESI) check_source->consider_deriv If ESI optimize_ce Optimize Collision Energy verify_mrm->optimize_ce check_degradation Check for Sample Degradation check_recovery->check_degradation

Caption: Troubleshooting common issues in this compound mass spectrometry analysis.

References

Addressing ion suppression of propofol with Propofol-d18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the quantitative analysis of propofol, specifically focusing on mitigating ion suppression using its deuterated internal standard, Propofol-d18.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in the context of LC-MS/MS analysis?

A1: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of a target analyte caused by co-eluting compounds from the sample matrix (e.g., salts, lipids, or metabolites in plasma).[1] These interfering molecules compete with the analyte for the available charge in the ion source, leading to a decreased signal, which can compromise the accuracy, precision, and sensitivity of the assay.[2]

Q2: Why is propofol particularly susceptible to ion suppression?

A2: Propofol is a low-polarity, volatile molecule that is difficult to ionize efficiently using standard electrospray ionization (ESI) sources.[3][4] Its lack of easily ionizable functional groups means that even minor interference from matrix components can significantly suppress its signal during LC-MS/MS analysis, making accurate quantification challenging.[3]

Q3: What is this compound, and why is it used as an internal standard?

A3: this compound is a stable isotope-labeled (SIL) version of propofol where 18 hydrogen atoms have been replaced with deuterium. It is an ideal internal standard (IS) because it is chemically identical to propofol and co-elutes with it chromatographically. However, it is mass-distinguishable by the mass spectrometer.

Q4: How does using this compound help address ion suppression?

A4: Since this compound has the same physicochemical properties as propofol, it experiences the same degree of ion suppression or enhancement from matrix effects.[5] By adding a known concentration of this compound to every sample, any signal variation caused by the matrix will affect both the analyte and the internal standard proportionally. The final concentration is calculated based on the ratio of the analyte's response to the internal standard's response. This ratiometric approach effectively cancels out the signal variability, leading to more accurate and precise quantification.[5]

Troubleshooting Guide

Q1: My propofol signal is low and highly variable between samples, but the this compound signal is stable and consistent. What is the likely problem?

A1: This scenario suggests an issue with the propofol analyte itself, either before or during sample preparation.

  • Analyte Degradation: Ensure that your samples have been handled and stored correctly to prevent degradation. Propofol can be sensitive to storage conditions.

  • Extraction Inefficiency: Your sample preparation method (e.g., LLE or SPE) may not be efficiently extracting propofol from the matrix. Re-evaluate and optimize your extraction protocol. Check pH, solvent choice, and mixing steps.

  • Inconsistent Spiking: If the issue is in your calibration standards and QCs, there may be an error in the serial dilution or preparation of your propofol stock solution.

Q2: Both my propofol and this compound signals are low or inconsistent across an analytical run. What should I investigate?

A2: When both the analyte and the internal standard are affected similarly, the issue is likely systemic and related to the analytical process.

  • Severe Matrix Effects: The level of ion suppression may be so high that it significantly impacts both compounds. Improve your sample cleanup procedure to remove more matrix components.[2] Solid-Phase Extraction (SPE) is generally more effective at this than Protein Precipitation (PPT).[6][7]

  • Chromatography Issues: Poor peak shape (broadening or tailing) can lead to low signal intensity.[8] Ensure your column is not overloaded or contaminated and that the mobile phase composition is optimal. A peak eluting too close to the void volume is more susceptible to suppression from unretained matrix components.

  • Instrumental Problems: A complete or significant loss of signal for both compounds could indicate a problem with the LC or MS system.[9] Check for a stable spray in the ion source, ensure correct gas flows and temperatures, and verify that there are no blockages in the LC flow path.

Q3: I am observing a significant drop in signal at the beginning of my chromatogram where polar matrix components elute. How can I mitigate this?

A3: This is a classic sign of ion suppression from early-eluting, unretained matrix components like salts.

  • Adjust Chromatographic Gradient: Modify your LC gradient to increase the retention of propofol. This will shift its elution time away from the "suppression zone" at the beginning of the run.

  • Use a Diverter Valve: Program the diverter valve to send the initial, unretained portion of the eluent to waste instead of the mass spectrometer. Switch the flow to the MS just before your analyte is expected to elute.

  • Improve Sample Preparation: Employ a more rigorous sample cleanup method, such as SPE, to remove these highly polar, interfering compounds before injection.

Q4: How can I quantitatively assess the degree of ion suppression (matrix effect) in my propofol assay?

A4: The most accepted method is the post-extraction spike experiment, which calculates a Matrix Factor (MF).[5] An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. A detailed protocol for this assessment is provided below.

Diagrams and Workflows

IonSuppression cluster_source ESI Source cluster_ideal Ideal Condition (Clean Sample) cluster_suppressed Suppressed Condition (Matrix Present) Droplet Charged Droplet Propofol Matrix Charge Analyte_Ion Propofol Ion Droplet:charge->Analyte_Ion Ionization Matrix_Ion Matrix Ion Droplet:charge->Matrix_Ion Competition GasPhase Gas Phase Ions (To Mass Analyzer) Success High Signal Analyte_Ion_Suppressed Propofol Ion Matrix_Ion->Analyte_Ion_Suppressed Suppresses Failure Low Signal

Caption: Mechanism of Ion Suppression in the Electrospray Ionization (ESI) Source.

TroubleshootingWorkflow start Start: Low/Variable Propofol Signal Observed check_is Is the this compound (IS) signal also low/variable? start->check_is analyte_issue Issue is specific to Propofol check_is->analyte_issue is_ok systemic_issue Issue is systemic (Matrix or Instrument) check_is->systemic_issue is_bad is_ok NO (IS signal is stable) investigate_analyte Investigate: 1. Analyte Degradation 2. Inefficient Extraction 3. Spiking/Dilution Errors analyte_issue->investigate_analyte is_bad YES (IS signal is unstable) investigate_system Investigate: 1. Severe Matrix Effects (Improve Cleanup) 2. LC Method (Peak Shape, Retention) 3. MS/Instrument Performance systemic_issue->investigate_system

Caption: Troubleshooting Workflow for Low Propofol Signal in LC-MS/MS Analysis.

ExperimentalWorkflow s1 1. Plasma Sample (Calibrator, QC, or Unknown) s2 2. Spike with this compound (Internal Standard) s1->s2 s3 3. Sample Preparation (e.g., SPE or Protein Precipitation) s2->s3 s4 4. Evaporate & Reconstitute s3->s4 s5 5. Inject into LC-MS/MS System s4->s5 s6 6. Data Acquisition (MRM Mode) s5->s6 s7 7. Data Processing s6->s7 s8 8. Calculate Peak Area Ratio (Propofol / this compound) s7->s8 s9 9. Quantify Concentration (from Calibration Curve) s8->s9

Caption: Experimental Workflow for Propofol Quantification using this compound.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol is used to determine the Matrix Factor (MF) and assess the impact of ion suppression or enhancement.[5]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike propofol and this compound into the final mobile phase solvent at low and high concentrations corresponding to your QCs.

    • Set B (Post-Spike Matrix): Process at least six different lots of blank plasma through your entire sample preparation procedure. After the final step (e.g., after elution and evaporation, before reconstitution), spike the dried extract with propofol and this compound to the same concentrations as Set A.

    • Set C (Pre-Spike Matrix): Spike blank plasma with propofol and this compound at the same concentrations before starting the sample preparation procedure. This set is used to determine recovery.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery:

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Matrix Factor (MF) = (Mean Peak Area of Set B / Mean Peak Area of Set A)

    • IS-Normalized MF = (MF of Propofol / MF of this compound)

  • Interpret Results: An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect. The absolute MF value for propofol indicates the degree of suppression or enhancement.[5]

Protocol 2: Example Sample Preparation and LC-MS/MS Analysis of Propofol

This protocol provides a general methodology for the extraction and analysis of propofol from human plasma.

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of propofol and a 1 mg/mL stock solution of this compound in methanol.

    • Create working solutions through serial dilution for calibration standards and the internal standard spiking solution.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

    • Add 20 µL of the this compound working solution and vortex.

    • Condition an SPE cartridge (e.g., mixed-mode or C18) with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute propofol and this compound with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 100 x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium acetate or ammonium hydroxide.[10]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in negative ion mode.[11][12]

    • MS Detection: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Example Mass Spectrometry MRM Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Propofol177.1161.1Negative ESI/APCI
This compound195.2177.2Negative ESI/APCI

(Note: Specific m/z transitions should be optimized for your instrument.)

Table 2: Representative Comparison of Sample Preparation Methods

This table summarizes typical performance characteristics. Actual results may vary based on the specific protocol and matrix.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Analyte Recovery 80-95%>95%[13]
Matrix Effect (MF) 0.4 - 0.7 (Significant Suppression)0.9 - 1.1 (Minimal Suppression)[14]
Phospholipid Removal Poor[2]Excellent[2][6]
Throughput HighModerate
Cost per Sample LowHigh
Recommendation Suitable for less sensitive assays or cleaner matrices.Recommended for propofol to minimize ion suppression and achieve high sensitivity.[7]

References

Technical Support Center: Stability and Analysis of Propofol-d18 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and analysis of Propofol-d18 in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a stable isotope-labeled version of the anesthetic agent Propofol, where 18 hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis by mass spectrometry (e.g., LC-MS/MS).[1] The key advantage of using a stable isotope-labeled IS is that it has nearly identical chemical and physical properties to the unlabeled analyte (Propofol). This allows it to co-elute chromatographically and experience similar extraction recovery and matrix effects, thus providing a more accurate quantification of the analyte.

Q2: What are the primary biological matrices for this compound stability studies?

A2: The most common biological matrices for studying the stability of propofol and its internal standards are plasma and whole blood.[2] Serum can also be used. Studies have shown that plasma is generally the preferred matrix for propofol analysis due to better stability and more consistent results compared to whole blood.[3]

Q3: What are the recommended storage conditions for samples containing this compound?

A3: Based on stability studies of unlabeled propofol, which is expected to have similar stability to this compound, the following storage conditions are recommended:

  • Long-term storage: Freezing at -20°C or -80°C is recommended for long-term stability. Propofol has been shown to be relatively stable in human plasma for up to eight years when stored at -20°C.[4][5][6]

  • Short-term storage: Samples can be stored at 4°C for shorter periods. Propofol in plasma has been found to be stable for up to 60 days at 4°C.[3]

It is generally advised to minimize freeze-thaw cycles.

Q4: Is this compound susceptible to degradation?

A4: Like unlabeled propofol, this compound can be susceptible to oxidative degradation.[7] Therefore, it is important to handle samples in a way that minimizes exposure to oxygen. Additionally, forced degradation studies on propofol have shown degradation under alkaline and acidic conditions.[7]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Recovery of this compound

Possible Causes:

  • Improper Storage: Extended storage at room temperature or repeated freeze-thaw cycles can lead to degradation.

  • Extraction Inefficiency: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for propofol.

  • Adsorption to Surfaces: Propofol is lipophilic and can adsorb to plasticware.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that samples have been consistently stored at the recommended temperatures (-20°C or -80°C for long-term).

  • Optimize Extraction Protocol:

    • If using protein precipitation, ensure the solvent-to-sample ratio is adequate for complete protein removal.

    • If using liquid-liquid extraction, experiment with different organic solvents and pH adjustments to improve partitioning.

  • Use Low-Binding Labware: Employ polypropylene or other low-binding tubes and pipette tips to minimize loss due to adsorption.

  • Internal Standard Check: Prepare a known concentration of this compound in a clean solvent and run it as a check sample to ensure the standard itself is not degraded.

Issue 2: Chromatographic Peak Tailing or Splitting for this compound

Possible Causes:

  • Column Overload: Injecting too high a concentration of the internal standard.

  • Poor Column Condition: The analytical column may be contaminated or degraded.

  • Incompatible Mobile Phase: The pH or organic composition of the mobile phase may not be suitable.

Troubleshooting Steps:

  • Dilute the Internal Standard: Reduce the concentration of the this compound working solution.

  • Column Maintenance:

    • Flush the column with a strong solvent to remove contaminants.

    • If the problem persists, replace the column with a new one.

  • Mobile Phase Adjustment:

    • Ensure the mobile phase is properly mixed and degassed.

    • Experiment with small adjustments to the mobile phase composition or pH.

Issue 3: High Variability in this compound Signal (Matrix Effects)

Possible Causes:

  • Ion Suppression or Enhancement: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer source.[8]

  • Phospholipid Contamination: Phospholipids from plasma or serum are a common source of matrix effects.

Troubleshooting Steps:

  • Improve Sample Cleanup:

    • Incorporate a solid-phase extraction (SPE) step for more thorough removal of matrix components.

    • Use a protein precipitation plate with a phospholipid removal membrane.

  • Modify Chromatographic Conditions:

    • Adjust the gradient to better separate this compound from interfering matrix components.

    • Consider using a different column chemistry.

  • Evaluate Matrix Effects Systematically:

    • Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.

    • Analyze samples from at least six different lots of the biological matrix to assess the variability of the matrix effect.[8]

Quantitative Data Summary

The following tables summarize the stability of propofol in various biological matrices based on available literature. It is a reasonable scientific assumption that this compound will exhibit similar stability trends due to its analogous structure.

Table 1: Long-Term Stability of Propofol in Human Plasma at -20°C

DurationAnalyte Recovery/ChangeReference
14 weeksStable[4]
60 daysNo significant decrease[3]
8 yearsMedian relative deviation of -7.0%[4][5]

Table 2: Short-Term Stability of Propofol in Different Matrices and Temperatures

MatrixTemperatureDurationAnalyte Recovery/ChangeReference
Plasma4°C60 daysStable[3]
Whole Blood4°CUnstable (significant loss)Not Recommended[3]
Whole Blood-20°CUnstable (significant loss)Not Recommended[3]

Experimental Protocols

Protocol 1: Quantification of Propofol in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol is a generalized procedure based on common methodologies.[4][5]

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples at room temperature.
  • Vortex the samples to ensure homogeneity.
  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on instrument sensitivity).
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube or a 96-well plate.
  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: UHPLC system
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • MS System: Triple quadrupole mass spectrometer
  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized)
  • MRM Transitions:
  • Propofol: To be determined (e.g., m/z 177 -> 162)
  • This compound: To be determined (e.g., m/z 195 -> 177)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample (100 µL) add_is Add this compound IS plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation UHPLC Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (MRM Mode) lc_separation->ms_detection data_quantification Data Quantification ms_detection->data_quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

troubleshooting_matrix_effects start High Variability in IS Signal Observed cause1 Ion Suppression/ Enhancement start->cause1 cause2 Phospholipid Interference start->cause2 solution1 Improve Sample Cleanup (e.g., SPE) cause1->solution1 Mitigate solution2 Modify Chromatography (e.g., Gradient, Column) cause1->solution2 Separate solution3 Systematic Evaluation (Post-column Infusion) cause1->solution3 Investigate cause2->solution1

Caption: Troubleshooting logic for addressing matrix effects with this compound.

References

Preventing loss of Propofol-d18 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the loss of Propofol-d18 during sample preparation.

Troubleshooting Guides

Issue: Low or inconsistent recovery of this compound.

This is a common issue stemming from the inherent physicochemical properties of Propofol. The following sections break down the potential causes and solutions.

1. Evaporation Losses During Sample Concentration

  • Question: I am losing a significant and variable amount of this compound during the solvent evaporation step. How can I prevent this?

  • Answer: Propofol is a volatile compound, and concentration steps, such as nitrogen gas evaporation or centrifugal vacuum evaporation, can lead to substantial and unpredictable losses[1]. To mitigate this, consider the following:

    • Avoid Evaporation: The most effective method is to eliminate the concentration step altogether. If your analytical method is sensitive enough, inject the sample directly after elution[1]. A study using 100% methanol as the elution solvent for solid-phase extraction (SPE) and direct injection into a GC-MS achieved high recovery without concentration[1].

    • Use of a Keeper Solvent: If concentration is unavoidable, the addition of a high-boiling point "keeper" solvent can help to trap the more volatile analyte.

    • Addition of a Basic Additive: For GC/MS analysis, the addition of a basic additive like tetrabutylammonium hydroxide (TBAH) to the elution solvent before evaporation has been shown to prevent losses of Propofol and its deuterated internal standard[2]. It is speculated that the basic additive prevents ionization of the hydroxyl group, reducing volatility[2].

2. Adsorption to Labware

  • Question: My this compound recovery is low, even when I am careful with evaporation. Could it be adsorbing to my labware?

  • Answer: Yes, this is highly likely. Propofol is a lipophilic compound and is prone to adsorbing to the surfaces of plastic labware, particularly those made of polyvinylchloride (PVC) and polypropylene[3][4]. This is a significant cause of underestimation in quantification.

    • Recommended Labware: Whenever possible, use glass containers for sample collection, storage, and preparation to minimize adsorptive losses[3][4][5]. Studies have shown that Propofol is more stable in glass containers compared to plastic ones[3][4].

    • Avoid Certain Plastics: If plastic must be used, avoid PVC and polypropylene. While not extensively studied for Propofol, polyethylene and polypropylene are generally less adsorptive than polystyrene for many drugs.

    • Silanization of Glassware: For ultra-trace analysis, silanizing glassware can further reduce the potential for adsorption to active sites on the glass surface.

3. Sample Stability and Degradation

  • Question: I am concerned about the stability of this compound in my biological samples. What are the optimal storage conditions?

  • Answer: Propofol stability is influenced by temperature, light, and pH.

    • Storage Temperature: For long-term stability, plasma samples should be stored frozen at -20°C or below. Propofol concentrations in human plasma have been shown to be relatively stable for up to eight years when stored at -20°C, with a median relative deviation of -7.0%[6]. For shorter periods, storage at 4°C is acceptable, but analysis should be performed promptly[6].

    • Light Exposure: Store samples in the dark to prevent potential photodegradation. Use amber vials or wrap containers in aluminum foil[3].

    • pH: Propofol is more susceptible to degradation under alkaline conditions[7]. Ensure that the pH of your samples is controlled, especially during extraction steps.

    • Emulsion Stability: If working with Propofol emulsions, be aware that they can undergo oxidative degradation, leading to an increase in droplet size. This is more of a concern for the stability of the pharmaceutical formulation rather than the analyte in a biological matrix extract[3][4][5].

Frequently Asked Questions (FAQs)

  • Q1: What is the best extraction method for this compound from plasma?

  • A1: Solid-phase extraction (SPE) is a highly effective and commonly used method for extracting Propofol from biological matrices. It offers high recovery and cleaner extracts compared to liquid-liquid extraction (LLE) or protein precipitation[1][8][9]. A method using mixed-mode cation exchange/reversed-phase (MCX) cartridges demonstrated recoveries of over 96.6%[1]. Pipette-tip based SPE is another rapid option, though a study reported a lower recovery of 23.6 ± 4.1%[10].

  • Q2: Should I use protein precipitation for sample preparation?

  • A2: While protein precipitation is a simple and fast method, it may result in a less clean extract compared to SPE, which can lead to matrix effects in LC-MS/MS analysis. However, it can be effective. One study on long-term stability used protein precipitation with methanol followed by derivatization[6]. The choice depends on your analytical method's robustness and the required level of sensitivity.

  • Q3: Is derivatization necessary for this compound analysis?

  • A3: Derivatization is not always necessary but can improve sensitivity, particularly for LC-MS/MS analysis with electrospray ionization (ESI), where Propofol's ionization efficiency can be low[6]. For GC-MS analysis, derivatization is generally not required. Atmospheric pressure chemical ionization (APCI) is an alternative to ESI that can provide good sensitivity for Propofol without derivatization[8][9][10].

  • Q4: My internal standard (this compound) signal is unstable. What should I do?

  • A4: Unstable internal standard signals are often due to the same issues affecting the analyte: volatility and adsorption. Ensure that your internal standard is handled identically to your samples. Use glass labware, avoid evaporation where possible, and consider the storage stability of your spiking solutions. If the issue persists, investigate potential matrix effects or issues with the analytical instrument.

  • Q5: What are the expected recovery rates for this compound?

  • A5: With an optimized method, you can expect high recovery rates. For example, a validated GC-MS method using SPE reported recoveries ranging from 96.6% to 99.4%[1]. Another LC-APCI-MS/MS method with SPE reported an absolute recovery greater than 96%[8][9]. However, suboptimal methods, such as a rapid pipette-tip SPE, have reported lower recoveries around 23.6%[10].

Data Presentation

Table 1: Comparison of Propofol Recovery Rates for Different Sample Preparation Methods

Sample Preparation MethodMatrixAnalytical TechniqueReported Recovery RateReference
Solid-Phase Extraction (MCX)Human PlasmaGC-MS96.6% - 99.4%[1]
Solid-Phase Extraction (HLB)Human PlasmaLC-APCI-MS/MS> 96%[8][9]
Pipette-Tip SPE (C18)Human PlasmaLC-APCI-MS/MS23.6 ± 4.1%[10]
Supported Liquid Extraction (SLE)Whole BloodGC/MSNot explicitly stated, but method was successfully validated[2]
Protein Precipitation (Methanol)Human PlasmaUHPLC-MS/MSNot explicitly stated, but method was successfully validated for long-term stability study[6]

Table 2: Stability of Propofol in Human Plasma under Different Storage Conditions

Storage TemperatureDurationMatrixKey FindingsReference
-20°C8 yearsHuman PlasmaRelatively stable, with a median relative deviation of -7.0%[6]
-20°C14 weeksPlasmaConcentrations remained stable[6]
Room Temperature (in light)5 daysPropofol MCT/LCT emulsionStable[3]
Room Temperature (in dark)8 daysPropofol MCT/LCT emulsionStable[3]
Cold Temperature (in dark)15 daysPropofol MCT/LCT emulsionStable[3]

Experimental Protocols

1. Solid-Phase Extraction (SPE) with GC-MS Analysis (High Recovery Method)

This protocol is based on a method with reported recoveries of over 96.6%[1].

  • Sample Preparation:

    • To 200 µL of plasma sample, add 1 mL of phosphate-buffered saline (PBS) solution.

    • Add 50 µL of the internal standard (this compound) solution.

    • Vortex the mixture.

  • Solid-Phase Extraction:

    • Precondition an Oasis MCX SPE cartridge with 2 mL of methanol, followed by 2 mL of distilled water.

    • Load the plasma sample onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of distilled water, followed by 2 mL of cyclohexane.

    • Dry the cartridge under reduced pressure for 5 minutes.

    • Elute the analytes with 2 mL of 100% methanol.

  • Analysis:

    • Filter 100 µL of the eluate through a 0.22 µm PVDF membrane.

    • Transfer the filtered eluate to an autosampler vial.

    • Inject 1 µL of the final solution directly into the GC-MS system.

2. Supported Liquid Extraction (SLE) with GC/MS Analysis

This protocol is an alternative to SPE and is effective at minimizing evaporation losses[2].

  • Matrix Pre-treatment:

    • Dilute 0.5 mL of whole blood with 0.5 mL of water.

  • Sample Application and Extraction:

    • Apply 0.3 mL of the diluted sample to an ISOLUTE® SLE+ 400 µL capacity column.

    • Extract the analyte with two 1 mL aliquots of methyl tert-butyl ether (MTBE). Allow each aliquot to flow under gravity for 5 minutes before applying a brief pulse of vacuum.

  • Post-Extraction:

    • To the combined eluate, add 10 µL of 0.5% tetrabutylammonium hydroxide in methanol.

    • Evaporate the extracts to dryness without heat.

    • Reconstitute the residue in 100 µL of heptane for GC/MS analysis.

Visualizations

experimental_workflow Recommended Workflow for this compound Sample Preparation cluster_sample_collection Sample Collection & Storage cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis Collection Collect blood in EDTA tubes (Glass preferred) Centrifuge Centrifuge within 15 mins Collection->Centrifuge Store Store plasma at -20°C or below (Protect from light) Centrifuge->Store Spike Spike plasma with This compound (IS) Store->Spike Load Load Sample Spike->Load Condition Condition MCX SPE cartridge (Methanol, then Water) Condition->Load Wash Wash Cartridge (Water, then Cyclohexane) Load->Wash Elute Elute with 100% Methanol Wash->Elute Filter Filter Eluate (0.22 µm PVDF) Elute->Filter Inject Direct Injection into GC-MS (No evaporation step) Filter->Inject

Caption: A recommended workflow for preparing biological samples for this compound analysis to minimize loss.

troubleshooting_logic Troubleshooting Low this compound Recovery cluster_volatility Check for Volatility Loss cluster_adsorption Check for Adsorption cluster_stability Check for Degradation Start Low or Inconsistent This compound Recovery Evaporation Are you using an evaporation step (N2, vacuum)? Start->Evaporation Solution_Volatility Solution: Avoid evaporation. Inject directly after elution. Evaporation->Solution_Volatility Yes Labware Are you using plastic labware (e.g., PP, PVC)? Evaporation->Labware No Solution_Adsorption Solution: Switch to glass or silanized glassware. Labware->Solution_Adsorption Yes Storage How are samples stored (Time, Temp, Light)? Labware->Storage No Solution_Stability Solution: Store at -20°C, protect from light, analyze promptly. Storage->Solution_Stability Improperly

Caption: A logical diagram for troubleshooting common causes of low this compound recovery.

References

Technical Support Center: Analysis of Propofol-d18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the analysis of Propofol-d18.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape in chromatography?

A1: The most common forms of poor peak shape are peak tailing, peak fronting, and split peaks.[1] Peak tailing is observed when the latter half of the peak is broader than the front half.[2] Conversely, peak fronting occurs when the first half of the peak is broader.[2] Peak splitting is characterized by the appearance of a shoulder or a "twin" peak.[2]

Q2: Can the deuterated nature of this compound itself cause peak shape issues?

A2: Yes, deuterated standards can sometimes exhibit chromatographic shifts, often eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This is due to the minor differences in polarity caused by the carbon-deuterium bond being shorter and stronger than the carbon-hydrogen bond.[3] While this is not technically "poor peak shape," it can affect integration and quantification if not properly managed. Additionally, issues like deuterium exchange, where deuterium atoms are replaced by protons, can occur under certain conditions (e.g., acidic or basic mobile phases, high ion source temperatures), potentially leading to analytical inaccuracies.[3][4]

Q3: What are the typical storage and stability considerations for Propofol?

A3: Propofol is susceptible to oxidative degradation when exposed to oxygen.[5] It is recommended to store Propofol solutions in glass containers, protected from light, and at cold temperatures (e.g., 4°C) for short-term storage.[6][7] For longer-term storage of propofol in biological samples like blood or plasma, -80°C is recommended.[8] Most formulations are stable for only a few hours at room temperature after opening.[5] Using glass containers is preferable to plastic, as plastic can affect the stability of the propofol emulsion.[9]

Troubleshooting Guides for Poor Peak Shape of this compound

Issue 1: Peak Tailing

Peak tailing is a common issue that can compromise the accuracy of quantification. It is often caused by secondary interactions between the analyte and the stationary phase or issues within the chromatographic system.

Potential Causes and Solutions:

  • Secondary Interactions: Acidic silanol groups on the surface of silica-based columns can interact with analytes, causing tailing.[2]

    • Solution: Operate at a lower pH to protonate the silanol groups, or use an end-capped column to minimize these interactions.[2]

  • Column Contamination: Contaminants in the column can create active sites that lead to secondary interactions.[2][10]

    • Solution: Use high-purity packing materials and ensure proper sample cleanup.[2] Regular column flushing and maintenance are also crucial.[11]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[2]

    • Solution: Reduce the injection volume or dilute the sample.[12]

  • Flow Path Disruptions (GC): Improperly installed columns or contaminated inlet liners can cause tailing for all peaks.[10][13]

    • Solution: Ensure the column is cut properly and installed correctly. Regularly replace the inlet liner and septum.[11][13]

Issue 2: Peak Fronting

Peak fronting is typically an indication of column overload or a mismatch between the sample solvent and the mobile phase.

Potential Causes and Solutions:

  • Column Overload: This is a primary cause of peak fronting, where either the volume or the concentration of the sample is too high.[12][14]

    • Solution: Decrease the amount of sample loaded onto the column by reducing the injection volume or diluting the sample.[12]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, leading to fronting.[12][15]

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[12]

  • Column Collapse: A sudden physical change in the column bed can lead to peak fronting.[2] This can be caused by operating the column outside of its recommended temperature or pH range.[2][16]

    • Solution: Operate the column within the manufacturer's specified limits and consider using a more robust column if necessary.[2]

Issue 3: Split Peaks

Split peaks can be caused by a variety of issues related to the injection, the column, or the sample preparation.

Potential Causes and Solutions:

  • Blocked Frit: A partially blocked frit at the column inlet can distort the sample band, causing it to split.[2][16]

    • Solution: Backflushing the column can sometimes resolve the issue. If not, the frit or the column may need to be replaced.[16]

  • Column Void: A void in the packing material at the head of the column can cause the sample to be distributed unevenly.[2]

    • Solution: This usually indicates column degradation, and the column should be replaced.

  • Sample Solvent and Mobile Phase Mismatch: Injecting a sample in a solvent that is immiscible with the mobile phase can lead to peak splitting.[2]

    • Solution: Ensure the sample solvent is compatible with the mobile phase.[2]

Experimental Protocols & Data

While specific protocols can vary greatly depending on the instrumentation and matrix, the following tables provide typical starting parameters for LC-MS/MS and GC-MS analysis of Propofol.

Table 1: Example LC-MS/MS Parameters for Propofol Analysis

ParameterSetting
Chromatography
ColumnC18, 1.7 µm (2.1 x 50 mm)
Mobile Phase A10 mM Ammonium Acetate in Water
Mobile Phase BAcetonitrile
Gradient20% B to 90% B over 3 minutes
Flow Rate0.4 mL/min
Column Temperature30°C[17]
Injection Volume10 µL[17]
Mass Spectrometry
Ionization ModeNegative ESI or APCI[18][19]
Source Temperature150°C[17]
Capillary Voltage2.4 kV[17]
MRM TransitionsPropofol: 177.0 -> 177.1; this compound: 194.1 -> 194.1[20]

Table 2: Example GC-MS Parameters for Propofol Analysis

ParameterSetting
Gas Chromatography
ColumnHP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness[21]
Injection ModeSplitless[22]
Inlet Temperature250°C[22]
Oven ProgramHold at 80°C for 5 min, then ramp to 290°C at 20°C/min[22]
Carrier GasHelium
Mass Spectrometry
Ionization ModeElectron Impact (EI)[21]
Ion Source Temp230°C[22]
Electron Energy70 eV[22]
Monitored Ions (m/z)178.1, 163.2, 117.1[21]

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common peak shape problems.

PeakTailingTroubleshooting start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks flow_path_issue Potential Flow Path Disruption (e.g., blocked frit, column void) check_all_peaks->flow_path_issue Yes chemical_issue Potential Chemical Interaction or Overload check_all_peaks->chemical_issue No yes_path Yes fix_flow_path Action: - Backflush or replace column - Check for dead volume - Ensure proper column installation flow_path_issue->fix_flow_path no_path No check_overload Is the peak overloaded? chemical_issue->check_overload fix_overload Action: - Reduce injection volume - Dilute sample check_overload->fix_overload Yes secondary_interaction Potential Secondary Interactions (e.g., silanol activity) check_overload->secondary_interaction No yes_overload Yes no_overload No fix_interaction Action: - Adjust mobile phase pH - Use an end-capped column - Check for sample matrix effects secondary_interaction->fix_interaction

Caption: Troubleshooting workflow for peak tailing.

PeakFrontingTroubleshooting start Peak Fronting Observed check_overload Is column overload suspected? start->check_overload overload_issue Column Overload (Concentration or Volume) check_overload->overload_issue Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No yes_path Yes fix_overload Action: - Reduce injection volume - Dilute sample - Use a higher capacity column overload_issue->fix_overload no_path No solvent_mismatch Sample Solvent Mismatch check_solvent->solvent_mismatch Yes check_column Has there been a sudden change in performance? check_solvent->check_column No yes_solvent Yes fix_solvent Action: - Prepare sample in mobile phase - Adjust sample solvent composition solvent_mismatch->fix_solvent no_solvent No column_collapse Potential Column Collapse check_column->column_collapse Yes yes_column Yes fix_column Action: - Verify operating conditions (pH, Temp) - Replace column column_collapse->fix_column

Caption: Troubleshooting workflow for peak fronting.

References

Technical Support Center: Optimizing Propofol-d18 Recovery in Extraction Procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the recovery of Propofol-d18 during extraction procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound from biological matrices.

Issue 1: Low Recovery of this compound

Question: We are observing consistently low recovery of this compound in our solid-phase extraction (SPE) protocol from human plasma. What are the potential causes and how can we troubleshoot this?

Answer:

Low recovery of an internal standard like this compound is a common issue in SPE and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inappropriate Sorbent Chemistry The SPE sorbent may not have the optimal chemical properties to retain and elute this compound effectively. Propofol is a hydrophobic molecule, so a reverse-phase sorbent (e.g., C8 or C18) is typically used.- Verify Sorbent Choice: Ensure you are using a reverse-phase sorbent. - Test Different Sorbents: If recovery is still low, consider testing a different reverse-phase sorbent (e.g., switching from C18 to C8 if the analyte is very hydrophobic) or a polymer-based sorbent.[1]
Suboptimal pH of Sample/Solvents The pH of the sample, wash, and elution solvents can significantly impact the retention and elution of this compound. For neutral compounds like Propofol, pH effects are less pronounced but can still influence interactions with the sorbent and matrix components.- Adjust Sample pH: While Propofol is non-ionizable, adjusting the sample pH might help reduce matrix interferences that could be affecting recovery. - Optimize Elution Solvent pH: Ensure the elution solvent pH does not negatively impact the stability or solubility of this compound.[1]
Inefficient Elution The elution solvent may not be strong enough to completely desorb this compound from the SPE sorbent.- Increase Elution Solvent Strength: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in your elution buffer. - Test Different Elution Solvents: Evaluate alternative organic solvents for elution.[1] - Increase Elution Volume: Ensure the volume of the elution solvent is sufficient to pass through the entire sorbent bed and elute the analyte completely.
Sample Overload Exceeding the binding capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading.- Reduce Sample Volume: Decrease the amount of sample loaded onto the cartridge. - Increase Sorbent Mass: Use an SPE cartridge with a larger sorbent bed.[1]
High Flow Rate If the flow rate during sample loading, washing, or elution is too fast, it can prevent proper equilibration and interaction between the analyte and the sorbent.- Optimize Flow Rate: Decrease the flow rate during all steps of the SPE process to allow for adequate interaction time.[1]
Drying of Sorbent Bed If the sorbent bed dries out after conditioning and equilibration, it can lead to inconsistent and poor recovery.- Prevent Drying: Ensure the sorbent bed remains wetted throughout the process until the sample is loaded.
Matrix Effects Components in the biological matrix can co-elute with this compound and suppress its signal during analysis, which can be misinterpreted as low recovery.[1][2]- Improve Sample Cleanup: Incorporate an additional wash step with a weak organic solvent to remove interfering matrix components. - Optimize Chromatography: Adjust the LC gradient to separate this compound from co-eluting matrix components. - Evaluate Different Ionization Sources: If using LC-MS, consider trying a different ionization source (e.g., APCI instead of ESI) as they can be less susceptible to matrix effects for certain compounds.[3]

Experimental Workflow for Troubleshooting Low SPE Recovery:

SPE_Troubleshooting start Low this compound Recovery check_method Verify SPE Method Parameters (Sorbent, Solvents, pH, Volumes) start->check_method track_analyte Track Analyte Through Fractions (Load, Wash, Elution) check_method->track_analyte load_wash Analyte found in Load or Wash Fraction? track_analyte->load_wash elution Analyte retained on cartridge, but not in eluate? load_wash->elution No optimize_retention Optimize Retention: - Decrease loading solvent strength - Adjust sample pH - Decrease flow rate load_wash->optimize_retention Yes optimize_elution Optimize Elution: - Increase elution solvent strength - Increase elution volume - Use stronger solvent elution->optimize_elution Yes matrix_effects Investigate Matrix Effects: - Improve sample cleanup - Optimize chromatography elution->matrix_effects No end Improved Recovery optimize_retention->end optimize_elution->end matrix_effects->end

Caption: A logical workflow for troubleshooting low recovery of this compound in SPE.

Issue 2: Poor Reproducibility in Liquid-Liquid Extraction (LLE)

Question: Our lab is experiencing poor reproducibility for this compound recovery using a liquid-liquid extraction method from urine samples. What could be causing this variability?

Answer:

Poor reproducibility in LLE can stem from several factors related to the manual nature of the technique and the physicochemical properties of the analyte and matrix.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inconsistent Extraction Vigor and Time The degree of mixing between the aqueous and organic phases directly impacts extraction efficiency. Inconsistent shaking or vortexing can lead to variable recovery.- Standardize Mixing: Use a mechanical shaker or vortexer with a fixed speed and time for all samples to ensure consistent mixing.[3]
pH Variability Although Propofol is non-ionizable, slight pH variations in the urine samples could affect the extraction of other matrix components, indirectly impacting the partitioning of this compound.- pH Adjustment: Buffer all urine samples to a consistent pH before extraction.
Emulsion Formation The formation of an emulsion at the interface of the aqueous and organic layers can make phase separation difficult and lead to incomplete recovery of the organic phase.- Centrifugation: Increase the centrifugation speed or time to break the emulsion. - Addition of Salt: Adding a small amount of a neutral salt (e.g., sodium chloride) can help to break emulsions. - Solvent Choice: Consider using a different extraction solvent that is less prone to emulsion formation.
Inaccurate Volume Measurements Small errors in the volumes of the sample, internal standard, or extraction solvent can lead to significant variability in the final concentration.- Calibrate Pipettes: Regularly calibrate all pipettes used in the procedure. - Consistent Technique: Ensure all analysts use a consistent and proper pipetting technique.
Analyte Stability Propofol can be susceptible to degradation under certain conditions.- Minimize Exposure to Light and Air: Propofol can be light-sensitive.[4] Process samples away from direct light. - Work at Reduced Temperature: Performing the extraction on ice can help to minimize degradation.[5]
Incomplete Phase Separation Incomplete separation of the aqueous and organic layers can lead to the aspiration of some of the aqueous phase along with the organic layer, or leaving some of the organic layer behind.- Allow Sufficient Time: Ensure adequate time for the two phases to separate after mixing. - Freezing the Aqueous Layer: For some applications, freezing the aqueous layer can allow for easy decanting of the organic layer.

Logical Relationship Diagram for LLE Troubleshooting:

LLE_Troubleshooting start Poor LLE Reproducibility manual_vars Manual Variables start->manual_vars physchem_vars Physicochemical Variables start->physchem_vars sub_manual1 Inconsistent Mixing manual_vars->sub_manual1 sub_manual2 Inaccurate Volumes manual_vars->sub_manual2 sub_physchem1 Emulsion Formation physchem_vars->sub_physchem1 sub_physchem2 pH Variability physchem_vars->sub_physchem2 sub_physchem3 Analyte Stability physchem_vars->sub_physchem3 solution1 Standardize Mixing (Time & Speed) sub_manual1->solution1 solution2 Calibrate Pipettes sub_manual2->solution2 solution3 Centrifuge / Add Salt sub_physchem1->solution3 solution4 Buffer Samples sub_physchem2->solution4 solution5 Protect from Light / Use Cold sub_physchem3->solution5

Caption: Key factors and solutions for poor reproducibility in LLE of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected recovery for this compound in a typical extraction procedure?

A1: The expected recovery can vary significantly depending on the extraction method, biological matrix, and the specific protocol used. For SPE, recoveries greater than 96% have been reported for propofol from plasma using hydrophilic-lipophilic balance cartridges.[6][7] However, other methods like pipette-tip based SPE have shown lower recoveries around 23.6 ± 4.1%.[8][9] For LLE, recoveries are often in the range of 80-95% but are highly dependent on the optimization of the procedure.[10] It is crucial to validate the recovery within your own laboratory and ensure it is consistent and reproducible.

Q2: How does the choice of biological matrix (plasma, whole blood, urine) affect the extraction of this compound?

A2: The choice of matrix significantly impacts the extraction strategy.

  • Plasma: A common matrix for pharmacokinetic studies. Protein precipitation is often a necessary first step to remove proteins that can interfere with the extraction and analysis.[5]

  • Whole Blood: Propofol is known to associate with red blood cells, so lysis of the cells may be required for complete extraction. Supported liquid extraction (SLE) has been shown to be effective for whole blood.[11]

  • Urine: Generally a cleaner matrix than blood or plasma, but it can have high salt content and variable pH which may need to be addressed. Dilution is a simple and often effective sample preparation technique for urine samples.[3]

Q3: What are the best storage conditions for samples containing this compound prior to extraction?

A3: Studies on propofol stability suggest that plasma samples are relatively stable when stored at 4°C for up to 60 days.[12] For longer-term storage, -80°C is recommended for both whole blood and plasma samples to ensure stability for at least 56 days.[13] It is generally advised to avoid storing whole blood at -20°C due to significant loss of propofol.[12] Propofol is also sensitive to light, so samples should be stored in the dark.[4]

Q4: Can I use the same extraction protocol for Propofol and this compound?

A4: Yes, as a stable isotope-labeled internal standard, this compound is expected to have nearly identical chemical and physical properties to Propofol. Therefore, it should behave similarly during extraction. The primary purpose of using a stable isotope-labeled internal standard is to correct for any variability or loss during the sample preparation and analysis process.

Q5: What are "matrix effects" and how can they be minimized for this compound analysis?

A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement in LC-MS analysis.[1][2] This can lead to inaccurate quantification. To minimize matrix effects:

  • Improve Chromatographic Separation: Optimize the LC method to separate this compound from interfering matrix components.

  • Use a More Selective Extraction Technique: SPE is generally more selective than protein precipitation and can result in a cleaner extract.

  • Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

  • Dilute the Sample: A simple dilution can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression or enhancement.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

Materials:

  • SPE cartridges (e.g., C18, 100 mg)

  • Human plasma sample

  • This compound internal standard solution

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid

  • SPE manifold

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma, add 50 µL of this compound internal standard solution.

    • Vortex for 30 seconds.

    • Add 1 mL of 0.1% formic acid in water and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Workflow for SPE Protocol:

SPE_Protocol start Start: Plasma Sample add_is Add this compound IS start->add_is protein_precip Protein Precipitation (Formic Acid & Centrifugation) add_is->protein_precip load_sample Load Supernatant protein_precip->load_sample condition_spe Condition SPE Cartridge (Methanol -> Water) condition_spe->load_sample wash_spe Wash Cartridge (5% Methanol) load_sample->wash_spe elute_analyte Elute with Acetonitrile wash_spe->elute_analyte evap_reconstitute Evaporate and Reconstitute elute_analyte->evap_reconstitute end Analysis by LC-MS evap_reconstitute->end

Caption: A step-by-step workflow for the SPE of this compound from plasma.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

Materials:

  • Urine sample

  • This compound internal standard solution

  • Methyl tert-butyl ether (MTBE)

  • Sodium hydroxide solution (1 M)

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • To 1 mL of urine in a centrifuge tube, add 50 µL of this compound internal standard solution.

    • Add 100 µL of 1 M sodium hydroxide to basify the sample.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 5 mL of MTBE to the tube.

    • Cap the tube and vortex for 2 minutes.

  • Phase Separation:

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Data Summary

Table 1: Comparison of Propofol Recovery Rates with Different Extraction Methods

Extraction Method Biological Matrix Analyte Reported Recovery (%) Reference
Solid-Phase Extraction (HLB)Human PlasmaPropofol> 96[6][7]
Pipette-Tip SPE (C18)Human PlasmaPropofol23.6 ± 4.1[8][9]
Supported Liquid ExtractionWhole BloodPropofol> 94[11]
Liquid-Liquid ExtractionWhole BloodPropofol> 95[14]
Protein PrecipitationPlasmaPropofolNot explicitly stated, but method validated[15]

Table 2: Influence of Storage Conditions on Propofol Stability

Biological Matrix Storage Temperature Duration Stability Finding Reference
Plasma4°C60 daysStable[12]
Whole Blood4°CRecommended for short term[12]
Plasma-20°C60 daysStable[12]
Whole Blood-20°C20 daysSignificant loss[12]
Whole Blood & Plasma-80°C56 daysStable[13]
In solution (polystyrene plate)Room Temperature24 hoursSubstantial loss[16]
In solution (glass)Room Temperature24 hoursVery little change[16]

References

Technical Support Center: Propofol-d18 Stability in Pre-analytical Settings

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Propofol-d18: This guide addresses the stability of this compound. Research specifically investigating the deuterated form (this compound) is limited. However, as the physicochemical properties of this compound are nearly identical to those of Propofol, the data and recommendations provided for Propofol are directly applicable. Stability issues are overwhelmingly influenced by the sample matrix, handling, and storage, rather than the isotopic substitution.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant should I use for blood sample collection when analyzing this compound?

A1: For routine analysis, lithium heparin, sodium fluoride/potassium oxalate, and EDTA are all considered suitable anticoagulants for the determination of Propofol concentration in whole blood.[1] Studies have found that concentrations in samples collected with these anticoagulants are nearly identical when assayed within two days of collection.[1] For general purposes, the more common and cost-effective heparin is often preferred.[1]

Q2: What is the recommended sample matrix: whole blood or plasma?

A2: Plasma is the preferred matrix for Propofol analysis.[2][3] Research indicates that plasma provides more consistent results and better long-term stability compared to whole blood.[2][3] If using whole blood, it is crucial to perform immediate centrifugation after sample collection.[4][5]

Q3: How should I store my samples to ensure this compound stability?

A3: Storage conditions are critical for maintaining the integrity of your samples.

  • Short-term storage: Samples can be stored at 4°C for up to two weeks with acceptable stability.[1]

  • Long-term storage: For storage periods exceeding two weeks, freezing at -80°C is highly recommended.[3] Studies have shown that samples stored at -80°C have concentrations as high as or higher than those stored at 4°C or -20°C for up to 56 days.[3]

  • Avoid -20°C for whole blood: Some studies report significant Propofol loss in whole blood samples stored at -20°C.[2][3] While some research has found plasma to be stable at -20°C for extended periods, -80°C remains the safest option for long-term storage to prevent degradation.[2][5][6]

Q4: Can the Propofol emulsion itself interfere with my analysis?

A4: Yes, particularly if you are performing coagulation assays. The lipid emulsion in the Propofol formulation can interfere with activated partial thromboplastin time (aPTT) measurements used for monitoring heparin anticoagulation.[7] This can lead to inaccurate readings and may require special laboratory procedures like ultracentrifugation to resolve.[7]

Q5: My this compound recovery is low. What could be the cause?

A5: Low recovery can stem from several factors. Please refer to our troubleshooting guide below for a systematic approach to identifying the issue. Common causes include improper storage temperature, extended storage duration, use of whole blood without immediate centrifugation, or issues with the analytical method itself.

Data Summary Tables

Table 1: Impact of Anticoagulant on Propofol Concentration in Whole Blood After 2 Weeks at 4°C

AnticoagulantChange in ConcentrationSignificance
Lithium HeparinSlightly higher (insignificant)p > 0.05
Sodium Fluoride / Potassium OxalateSlightly higher (nearly significant)p = 0.06
EDTASlightly lower (significant)p < 0.05

Source: Adapted from a study on Propofol concentrations in whole blood.[1]

Table 2: Recommended Storage Conditions for Propofol Samples

MatrixStorage DurationRecommended TemperatureKey Considerations
Whole Blood / PlasmaUp to 2 weeks4°CAcceptable for short-term analysis.[1]
Whole Blood / Plasma> 2 weeks-80°COptimal for long-term stability.[3]
Whole BloodAny durationAvoid -20°CRisk of significant Propofol loss.[2][3]
PlasmaUp to 60 days4°C or -20°CPlasma is generally more stable than whole blood.[2][5]

Experimental Protocols

Protocol: Assessment of this compound Stability in Plasma with Different Anticoagulants

1. Objective: To determine the stability of this compound in human plasma collected with different anticoagulants (Lithium Heparin, K2EDTA, Sodium Citrate) under various storage conditions.

2. Materials:

  • This compound standard

  • Internal standard (e.g., Thymol or Propofol-d17)[6][8]

  • Human whole blood from healthy volunteers

  • Blood collection tubes with Lithium Heparin, K2EDTA, and Sodium Citrate

  • Centrifuge, pipettes, and appropriate vials

  • LC-MS/MS or GC-MS system[8][9]

3. Procedure:

  • Sample Preparation:
  • Spike a pool of fresh human whole blood with a known concentration of this compound.
  • Aliquot the spiked blood into the different anticoagulant tubes.
  • Centrifuge the tubes immediately at 3000 rpm for 10 minutes to separate plasma.[10]
  • Pool the plasma from each anticoagulant type into separate, labeled polypropylene tubes.
  • Time Point Zero (T0) Analysis:
  • Immediately take an aliquot from each plasma pool.
  • Perform sample extraction (e.g., protein precipitation or liquid-liquid extraction).[6][10]
  • Add the internal standard.
  • Analyze the samples using a validated LC-MS/MS or GC-MS method to determine the baseline this compound concentration.
  • Storage:
  • Aliquot the remaining plasma from each anticoagulant group into separate vials for each storage condition and time point.
  • Store the aliquots at:
  • 4°C (refrigerated)
  • -20°C (standard freezer)
  • -80°C (ultra-low freezer)
  • Time Point Analysis:
  • At specified time points (e.g., 24 hours, 7 days, 14 days, 30 days, 60 days), retrieve a set of samples from each storage condition and anticoagulant group.
  • Allow samples to thaw completely at room temperature.
  • Perform sample extraction and analysis as described for T0.
  • Data Analysis:
  • Calculate the concentration of this compound at each time point.
  • Determine the percentage of recovery at each time point relative to the T0 concentration for each condition.
  • This compound is considered stable if the mean concentration is within ±15% of the baseline concentration.

Visual Guides and Workflows

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis spike Spike Whole Blood with this compound aliquot Aliquot into Anticoagulant Tubes (Heparin, EDTA, Citrate) spike->aliquot centrifuge Centrifuge to Separate Plasma aliquot->centrifuge pool Pool Plasma by Anticoagulant centrifuge->pool t0 T0 Baseline Analysis pool->t0 Immediate Analysis storage Store Aliquots at 4°C, -20°C, -80°C t0->storage tx Analyze at Time Points (e.g., 7, 14, 30 days) storage->tx data Calculate % Recovery vs. T0 tx->data

Caption: Workflow for this compound Stability Assessment.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound analysis.

Issue: Low or Inconsistent this compound Concentration

troubleshooting_guide cluster_sample Sample Handling & Storage cluster_analytical Analytical Method cluster_conclusion Potential Solutions start Low/Inconsistent This compound Readings q_matrix Was the sample whole blood or plasma? start->q_matrix a_whole_blood Was it centrifuged immediately after collection? q_matrix->a_whole_blood Whole Blood a_plasma Proceed to storage check q_matrix->a_plasma Plasma q_storage_temp What was the storage temperature? a_whole_blood->q_storage_temp sol_matrix Use plasma instead of whole blood. Centrifuge immediately. a_whole_blood->sol_matrix a_plasma->q_storage_temp a_4c How long was it stored? (>2 weeks may cause degradation) q_storage_temp->a_4c 4°C a_neg20 Significant loss is possible, especially in whole blood q_storage_temp->a_neg20 -20°C a_neg80 Storage is likely not the issue q_storage_temp->a_neg80 -80°C sol_storage Store long-term at -80°C. Limit 4°C storage to <2 weeks. a_4c->sol_storage a_neg20->sol_storage q_is Was an internal standard (IS) used correctly? a_neg80->q_is a_is_no Incorporate a suitable IS (e.g., Propofol-d17) q_is->a_is_no No a_is_yes Check IS response. Is it also low or variable? q_is->a_is_yes Yes sol_is Validate IS performance. Ensure consistent addition. a_is_no->sol_is q_extraction Review extraction protocol. Check recovery efficiency. a_is_yes->q_extraction sol_extraction Optimize extraction method for Propofol. q_extraction->sol_extraction

Caption: Troubleshooting Low this compound Recovery.

References

Propofol-d18 carryover in autosampler and LC system

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to Propofol-d18 carryover in autosamplers and Liquid Chromatography (LC) systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analysis?

A1: this compound is a deuterated form of Propofol, a short-acting intravenous anesthetic. In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS, deuterated compounds are commonly used as internal standards. Because this compound is chemically identical to Propofol but has a different mass, it can be added to a sample to accurately quantify the amount of Propofol present, correcting for any sample loss during preparation or variability in the instrument's response.

Q2: What is carryover and why is it a problem for this compound analysis?

A2: Carryover is the unintentional transfer of an analyte from a previous injection into a subsequent one. This can lead to the appearance of a peak in a blank or the inflation of the analyte peak in a sample, resulting in inaccurate quantification. Propofol is a hydrophobic and phenolic compound, which makes it "sticky" and prone to adsorbing onto surfaces within the LC system, such as the autosampler needle, injection valve, and column. This adsorption is a primary cause of carryover.

Q3: What are the common sources of this compound carryover in an LC system?

A3: The most common sources of carryover for hydrophobic compounds like this compound include:

  • Autosampler: The injection needle (both inner and outer surfaces), sample loop, and injection valve rotor seals are frequent culprits.

  • LC Column: The column frit or the stationary phase can retain the analyte.

  • Tubing and Fittings: Dead volumes in connections can trap and slowly release the analyte.

  • Contaminated Solvents: The mobile phase or wash solvents can become contaminated with the analyte.

Q4: How can I identify the source of the carryover?

A4: A systematic approach is the best way to pinpoint the source of carryover. This involves a series of blank injections after a high-concentration sample of this compound. The pattern of carryover can provide clues to its origin.

Troubleshooting Guide

Issue: A significant peak for this compound is observed in blank injections following a high-concentration sample.

Below is a step-by-step troubleshooting guide to diagnose and resolve this compound carryover.

Step 1: Characterize the Carryover

The first step is to understand the nature of the carryover by injecting a high-concentration standard followed by a series of blank injections.

Experimental Protocol:

  • Inject a high-concentration standard of this compound.

  • Immediately follow with at least three consecutive blank injections (using the sample diluent).

  • Analyze the peak area of this compound in each blank.

Data Interpretation:

Carryover ProfilePotential Source
Classic Carryover: Peak area decreases significantly with each subsequent blank injection.Autosampler components (needle, loop, valve).
Constant Carryover: Peak area remains relatively constant across all blank injections.Contaminated mobile phase, wash solvent, or blank solution.
Irregular Carryover: No clear pattern in peak area.Can be a combination of factors or an intermittent issue.
Step 2: Isolate the Source of Carryover

Based on the carryover profile, the following experiments can help to further isolate the source.

Experimental Workflow for Isolating Carryover Source

Carryover_Troubleshooting start Start: Observe Carryover char_carryover Characterize Carryover (Inject Blanks) start->char_carryover classic Classic Carryover (Decreasing Peak Area) char_carryover->classic Decreasing constant Constant Carryover (Constant Peak Area) char_carryover->constant Constant autosampler_check Focus on Autosampler classic->autosampler_check solvent_check Check Solvents/Blanks constant->solvent_check needle_wash Optimize Needle Wash autosampler_check->needle_wash valve_loop Inspect/Clean Valve & Loop autosampler_check->valve_loop fresh_blank Prepare Fresh Blank solvent_check->fresh_blank fresh_mobile_phase Prepare Fresh Mobile Phase solvent_check->fresh_mobile_phase troubleshooting_pathway start Carryover Detected is_autosampler Is it the Autosampler? start->is_autosampler optimize_wash Optimize Wash Protocol is_autosampler->optimize_wash Yes clean_system Systematic Cleaning is_autosampler->clean_system No change_solvent Change Wash Solvent optimize_wash->change_solvent increase_volume Increase Wash Volume/Time optimize_wash->increase_volume clean_needle Clean/Replace Needle clean_system->clean_needle clean_valve Clean/Replace Rotor Seal clean_system->clean_valve resolved Carryover Resolved change_solvent->resolved escalate Escalate to Specialist change_solvent->escalate If not resolved increase_volume->resolved increase_volume->escalate If not resolved clean_needle->resolved clean_needle->escalate If not resolved clean_valve->resolved clean_valve->escalate If not resolved

Optimizing derivatization reactions for propofol with Propofol-d18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the derivatization of propofol, with a special focus on the use of Propofol-d18 as an internal standard for accurate quantification.

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization and analysis of propofol.

Question: Why am I observing low or no derivatization yield?

Answer: Low derivatization yield can be attributed to several factors related to the reaction conditions and sample preparation.

  • Presence of Moisture: Silylation reactions, in particular, are highly sensitive to water. Moisture can decompose the derivatizing reagent (e.g., BSTFA) or the formed derivatives. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Improper Reagent Concentration: It is recommended to use an excess of the silylating reagent. A general guideline is to use at least a 2:1 molar ratio of the derivatizing agent to the active hydrogens in the sample.

  • Suboptimal Reaction Time and Temperature: Derivatization reactions may require specific temperatures and incubation times to proceed to completion. For instance, azo-coupling derivatization is typically performed at a low temperature (below 5°C) for about 30 minutes.[1][2][3] Silylation of sterically hindered groups may require elevated temperatures and longer reaction times.

  • Sample Matrix Effects: Components in the biological matrix can interfere with the derivatization reaction. Ensure your sample extraction and clean-up procedures are efficient in removing interfering substances.

Question: My results show high variability and poor reproducibility. What are the likely causes?

Answer: Poor reproducibility is a common challenge, especially with derivatization procedures.

  • Volatility of Propofol: Propofol is a volatile compound, and sample concentration steps, such as using nitrogen gas or centrifugal vacuum evaporation, can lead to significant loss of the analyte, resulting in poor reproducibility.[4] It is advisable to use extraction methods that do not require extensive solvent evaporation.[4]

  • Inconsistent Reaction Conditions: Ensure that the temperature, reaction time, and reagent volumes are precisely controlled for all samples, including calibrators and quality controls. Minor variations can lead to significant differences in derivatization efficiency.

  • Instability of Derivatives: The stability of the formed derivatives can vary. Analyze the samples as soon as possible after derivatization, or perform stability studies to determine the acceptable time window for analysis.

  • Internal Standard Addition: Ensure that the internal standard (this compound) is added at the very beginning of the sample preparation process to account for any analyte loss during extraction and derivatization.

Question: I am seeing interfering or co-eluting peaks in my chromatogram. How can I resolve this?

Answer: Interfering peaks can compromise the accuracy of your quantification.

  • Chromatographic Separation: Optimize your GC or LC method. For GC, adjusting the temperature ramp can improve separation. For LC, modifying the mobile phase composition or gradient can resolve co-eluting peaks.

  • Selective Derivatization: Choose a derivatization reagent that is highly selective for the functional group of propofol. This can minimize the derivatization of other matrix components.

  • Mass Spectrometry Parameters: In GC-MS or LC-MS/MS, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for higher selectivity.[1] This will help in distinguishing the analyte from interfering species even if they are not fully separated chromatographically.

  • Sample Clean-up: Improve your sample preparation method. Solid-phase extraction (SPE) can be more effective than liquid-liquid extraction (LLE) in removing matrix interferences.

Frequently Asked Questions (FAQs)

Question: Why is derivatization necessary for propofol analysis?

Answer: Derivatization is often a crucial step in the analysis of propofol for two main reasons:

  • For Gas Chromatography (GC): While propofol is volatile, derivatization (commonly silylation) can improve its chromatographic properties, leading to better peak shape and enhanced detection sensitivity.[1]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): Propofol is a low-polarity molecule that is difficult to ionize efficiently using electrospray ionization (ESI), a common ionization technique in LC-MS.[1][3][5] Derivatization introduces a functional group that can be easily ionized, thereby significantly enhancing the signal intensity and sensitivity of the analysis.[1][6] For instance, azo-coupling introduces a protonation site, leading to high ionization yields.[1][3]

Question: What is the role of this compound and when should it be added?

Answer: this compound is a deuterated form of propofol, meaning some hydrogen atoms are replaced with deuterium. It is used as an internal standard (IS) for quantitative analysis.[7] Since it is chemically identical to propofol, it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, it has a different mass, allowing it to be distinguished from the non-labeled propofol by the mass spectrometer.

By adding a known amount of this compound to every sample at the beginning of the workflow, it can be used to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.

Question: Which derivatization method is best for my application (GC-MS vs. LC-MS/MS)?

Answer: The choice of derivatization method depends on the analytical instrument you are using.

  • For GC-MS: Silylation is a common and effective method. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace the active hydrogen on the hydroxyl group of propofol with a trimethylsilyl (TMS) group.[8]

  • For LC-MS/MS: To enhance ionization efficiency, several methods can be used:

    • Azo-coupling: This method uses a diazonium salt to introduce an azo group into the propofol molecule, which significantly improves ionization.[1][2][3]

    • Dansyl Chloride Derivatization: This reagent adds a dansyl group to the propofol molecule, which has been shown to increase the signal intensity by up to 200-fold in positive electrospray mode.[6]

Experimental Protocols

Protocol 1: Silylation of Propofol for GC-MS Analysis

This protocol is a general guideline for the trimethylsilylation of propofol.

  • Sample Preparation: Extract propofol from the biological matrix using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. Ensure the sample is completely dry, as moisture interferes with the reaction.

  • Reconstitution: Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., ethyl acetate).

  • Derivatization: Add 50 µL of a silylating agent, such as BSTFA with 1% TMCS (trimethylchlorosilane).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS system.

Protocol 2: Azo-Coupling Derivatization for LC-MS/MS Analysis

This protocol is based on the method described by Vaiano et al.[1][3]

  • Preparation of Diazonium Salt: Prepare the diazonium salt by reacting aniline in an acidic solution (HCl) with sodium nitrite at a low temperature (below 5°C).

  • Sample Preparation: Extract propofol from the matrix and place it in a suitable reaction vial.

  • Derivatization: Add the freshly prepared diazonium salt solution to the propofol extract in a sodium hydroxide solution.

  • Reaction: Stir the mixture for 30 minutes at a temperature below 5°C.[1][2][3]

  • Extraction of Derivative: Perform a liquid-liquid extraction using a suitable solvent like dichloromethane and ethyl acetate to isolate the azo-derivatized propofol.[1][2]

  • Analysis: Evaporate the solvent, reconstitute the residue in the mobile phase, and inject it into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Common Propofol Derivatization Methods

ParameterSilylation (GC-MS)Azo-Coupling (LC-MS/MS)Dansyl Chloride (LC-MS/MS)
Typical Reagent BSTFA, MSTFAAniline-derived diazonium saltDansyl Chloride
Principle Replaces active hydrogen with a TMS groupIntroduces a highly ionizable azo groupAdds a highly ionizable dansyl group
Advantage Improves chromatographic propertiesHigh ionization yield in both positive and negative ESI modes[3]Up to 200-fold signal enhancement[6]
Consideration Sensitive to moistureRequires fresh preparation of reagentMay require optimization of reaction pH
LLOQ (Blood) ~5 ng/mL[8]~0.1 ng/mL[3][8]~20 ng/mL[6]

Visual Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start Biological Sample (e.g., Plasma) Add_IS Add this compound (IS) Start->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Solvent Evaporation->Reconstitution Add_Reagent Add Silylating Reagent (e.g., BSTFA) Reconstitution->Add_Reagent Incubation Incubate at 70°C Add_Reagent->Incubation GCMS GC-MS Analysis Incubation->GCMS

Caption: Workflow for Propofol Analysis using GC-MS with Silylation.

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Azo-Coupling) cluster_analysis Analysis Start Biological Sample (e.g., Urine, Blood) Add_IS Add this compound (IS) Start->Add_IS Extraction Sample Extraction Add_IS->Extraction Add_Reagent Add NaOH and Diazonium Salt Extraction->Add_Reagent Incubation Stir for 30 min (below 5°C) Add_Reagent->Incubation Extract_Deriv Extract Azo-Derivative Incubation->Extract_Deriv Evap_Recon Evaporate and Reconstitute Extract_Deriv->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS

Caption: Workflow for Propofol Analysis using LC-MS/MS with Azo-Coupling.

References

Validation & Comparative

Cross-Validation of Analytical Methods for Propofol Quantification Using Propofol-d18 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used analytical methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of the anesthetic agent propofol in biological matrices. The use of a stable isotope-labeled internal standard, such as Propofol-d18, is critical for accurate and precise quantification by correcting for matrix effects and variations in sample processing. This document outlines the performance of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Method Performance

The selection of an analytical method for propofol quantification is contingent on various factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Both GC-MS and LC-MS/MS offer high selectivity and sensitivity for propofol analysis. The following tables summarize key validation parameters for representative methods, demonstrating their capabilities.

Table 1: Performance Characteristics of a Validated GC-MS Method for Propofol in Human Plasma

Validation ParameterPerformance Metric
Linearity Range 25 - 5,000 ng/mL (r² = 0.9989)[1][2]
Lower Limit of Quantification (LLOQ) 25 ng/mL[1][2]
Accuracy -5.8% to 11.7%[1][2]
Precision (Intra-day & Inter-day) 3.7% to 11.6%[1][2]
Recovery 96.6% to 99.4%[1][2]
Matrix Effect 95.3% to 101.4%[1][2]
Note: This method utilized cannabinol as an internal standard, but the validation principles are directly applicable when using this compound.

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Propofol in Human Plasma

Validation ParameterPerformance Metric
Linearity Range 0.005 - 5 µg/mL (r² = 0.9992)[3]
Lower Limit of Quantification (LLOQ) 0.005 µg/mL[3]
Accuracy 90.0% to 113.3%[3]
Precision (Intra-day & Inter-day) 2.0% to 8.9%[3]
Recovery 23.6 ± 4.1 % (pipette-tip based SPE)[3]
Stability 95.6% to 102.1%[3]
Note: This method utilized Propofol-d17 as the internal standard, which is chemically analogous to this compound and provides similar benefits for quantification.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of propofol in human plasma using GC-MS and LC-MS/MS with a deuterated internal standard.

GC-MS Method Protocol

This protocol is based on a validated method for the determination of propofol in human plasma[1][2].

1. Sample Preparation:

  • To 200 µL of human plasma, add 50 µL of the internal standard working solution (this compound in methanol).

  • Add 1 mL of phosphate buffer saline (PBS) solution.

  • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange/reversed-phase (MCX) cartridge.

    • Condition the cartridge with methanol followed by PBS.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute propofol and the internal standard with 100% methanol.

  • The eluate is directly injected into the GC-MS system to prevent loss of the volatile propofol during concentration steps[1][2].

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Detection Mode: Selected Ion Monitoring (SIM).

    • Propofol: m/z 163, 178.

    • This compound: m/z 181, 196.

LC-MS/MS Method Protocol

This protocol is based on a validated method for the simultaneous quantification of remifentanil and propofol in human plasma, utilizing this compound as the internal standard.

1. Sample Preparation:

  • To 500 µL of human plasma, add the internal standard solution (this compound).

  • Perform liquid-liquid extraction (LLE) with an ethyl acetate/hexane mixture.

  • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class (FTN) system or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar.

  • Mobile Phase: Gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Xevo® TQD).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode for propofol.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Propofol: Precursor ion m/z 177.1 > Product ion m/z 162.1.

    • This compound: Precursor ion m/z 195.2 > Product ion m/z 175.2.

Visualizing Experimental and Logical Relationships

Diagrams are provided to illustrate the experimental workflow and the primary mechanism of action of propofol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction reconstitution Reconstitution extraction->reconstitution gcms GC-MS Analysis reconstitution->gcms Volatile Analytes lcmsms LC-MS/MS Analysis reconstitution->lcmsms Less Volatile/Thermally Labile Analytes quantification Quantification gcms->quantification lcmsms->quantification validation Method Validation quantification->validation

Caption: A generalized workflow for the analysis of propofol in plasma.

propofol_moa propofol Propofol gabaa_receptor GABA_A Receptor Chloride Ion Channel propofol->gabaa_receptor:f0 Binds to allosteric site cl_ion Cl- gabaa_receptor:f1->cl_ion Increases channel open time gaba GABA gaba->gabaa_receptor:f0 Binds to orthosteric site hyperpolarization Hyperpolarization & Neuronal Inhibition cl_ion->hyperpolarization Influx into neuron neuron_membrane Neuronal Membrane

Caption: Propofol's mechanism of action at the GABAA receptor.

References

Propofol Quantification: A Comparative Guide to Method Validation Using Propofol-d18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of propofol in biological matrices, with a specific focus on the use of Propofol-d18 as an internal standard. The information presented is intended to assist researchers and clinicians in selecting and implementing robust and reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.

Introduction to Propofol Quantification

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of anesthesia. Accurate and precise measurement of propofol concentrations in biological samples, such as plasma and urine, is crucial for understanding its pharmacokinetics, ensuring patient safety, and in forensic investigations.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for propofol quantification due to its high sensitivity, selectivity, and accuracy.[4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[4][7]

This guide compares key aspects of different LC-MS/MS methods for propofol quantification, including sample preparation techniques, chromatographic conditions, and mass spectrometric parameters. Furthermore, it presents a summary of reported method validation data to facilitate an objective comparison of their performance.

Experimental Workflow for Propofol Quantification

The general workflow for the quantification of propofol in biological samples using LC-MS/MS with this compound as an internal standard is depicted in the following diagram.

Propofol Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Addition of Internal Standard (this compound) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (LC) Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

References

Propofol-d18: A Performance Benchmark in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacokinetic and toxicokinetic studies, the precise and reliable quantification of drugs and their metabolites is paramount. For the widely used anesthetic Propofol, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results in bioanalytical methods. This guide provides a comparative analysis of Propofol-d18, a deuterated analog of Propofol, against other commonly used internal standards, focusing on the key performance metrics of linearity, accuracy, and precision. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in method development and validation.

Performance Comparison of Internal Standards for Propofol Quantification

The selection of an internal standard is a crucial step in developing robust bioanalytical assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability. Deuterated standards like this compound and Propofol-d17 are often preferred due to their similar physicochemical properties to the parent drug.

Internal StandardLinearity (Correlation Coefficient, r²)Accuracy (% Bias or % Recovery)Precision (% Coefficient of Variation, CV)Analytical Method
This compound ≥ 0.999 (weighted 1/x)[1]Average bias of -4.2 ng/mL[1]Average CV of 6.5%[1]LC-MS/MS[1][2]
Propofol-d17 0.9992[3]90.0 - 113.3%[3]2.0 - 8.9%[3]LC-APCI-MS/MS[3]
Propofol-d17 Not explicitly stated, but method validated-4.4 to 3.0%[4]2.3 to 15.8%[4]LC-APCI-MS/MS[4]
Cannabinol (CBN) 0.9989[5]-5.8% to 11.7%[5]3.7% to 11.6%[5]GC-MS[5]

Note: The performance metrics are method-dependent and the values presented are from specific validated assays. Direct comparison should be made with caution, considering the differences in analytical techniques and validation protocols.

Experimental Methodologies

The data presented in this guide are derived from validated bioanalytical methods. The following sections outline the typical experimental protocols for assessing linearity, accuracy, and precision.

Linearity Assessment

Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a known amount of Propofol and the internal standard (e.g., this compound) into a blank biological matrix (e.g., human plasma). The concentration range should encompass the expected concentrations in the study samples. For example, a calibration curve could range from 100 to 10,000 ng/mL[1].

  • Sample Preparation: The calibration standards are subjected to the same extraction procedure as the unknown samples. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Instrumental Analysis: The extracted samples are analyzed using a validated chromatographic method coupled with a mass spectrometer (e.g., LC-MS/MS).

  • Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.000. A weighted linear regression (e.g., 1/x or 1/x²) is often used to ensure accuracy at the lower end of the calibration range.

G cluster_prep Preparation of Calibration Standards cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis cluster_data Data Evaluation prep1 Spike blank matrix with Propofol & this compound prep2 Create a series of known concentrations prep1->prep2 ext1 Apply extraction procedure (e.g., LLE, SPE) prep2->ext1 ana1 Inject extracted samples into LC-MS/MS ext1->ana1 ana2 Acquire chromatographic and mass spectrometric data ana1->ana2 data1 Calculate peak area ratio (Propofol / this compound) ana2->data1 data2 Construct calibration curve data1->data2 data3 Determine correlation coefficient (r²) data2->data3

Caption: Workflow for Linearity Assessment.

Accuracy Assessment

Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte.

Protocol:

  • Preparation of Quality Control (QC) Samples: QC samples are prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking a blank biological matrix with known amounts of Propofol.

  • Sample Analysis: Multiple replicates (typically 5) of each QC concentration are analyzed against a freshly prepared calibration curve.

  • Data Analysis: The accuracy is determined by comparing the mean measured concentration to the nominal concentration and is expressed as percent bias or percent recovery. The acceptance criteria for accuracy are typically within ±15% (or ±20% for the lower limit of quantification, LLOQ) of the nominal value.

G cluster_prep Preparation of QC Samples cluster_analysis Sample Analysis cluster_data Data Evaluation prep1 Prepare QC samples at Low, Medium, and High concentrations ana1 Analyze multiple replicates of each QC level prep1->ana1 ana2 Quantify against a valid calibration curve ana1->ana2 data1 Calculate mean measured concentration for each level ana2->data1 data2 Compare mean to nominal concentration data1->data2 data3 Express as % Bias or % Recovery data2->data3

Caption: Workflow for Accuracy Assessment.

Precision Assessment

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Protocol:

  • Intra-day and Inter-day Analysis: Precision is evaluated by analyzing the QC samples on the same day (intra-day precision or repeatability) and on different days (inter-day precision or intermediate precision).

  • Sample Analysis: Multiple replicates of the low, medium, and high QC samples are analyzed in each run.

  • Data Analysis: Precision is expressed as the percent coefficient of variation (%CV) for each concentration level. The acceptance criteria for precision are typically a %CV of ≤15% (or ≤20% for the LLOQ).

G cluster_analysis Analysis of QC Samples cluster_data Data Evaluation ana1 Analyze QC replicates on the same day (Intra-day) data1 Calculate the standard deviation and mean for each level ana1->data1 ana2 Analyze QC replicates on different days (Inter-day) ana2->data1 data2 Express as Percent Coefficient of Variation (%CV) data1->data2

Caption: Workflow for Precision Assessment.

Conclusion

The choice of an internal standard is a critical factor that directly impacts the reliability of a bioanalytical method. The data presented in this guide demonstrate that this compound serves as a robust internal standard for the quantification of Propofol, exhibiting excellent linearity, accuracy, and precision in validated LC-MS/MS methods. While other internal standards like Propofol-d17 and Cannabinol also provide acceptable performance, the selection should be based on the specific requirements of the assay, including the analytical platform and the desired level of performance. It is imperative that comprehensive method validation, following established regulatory guidelines, is performed to ensure the integrity of the bioanalytical data.

References

Comparative Guide to Propofol Analysis Using Propofol-d18 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methods for the quantification of propofol in biological matrices, with a focus on the use of Propofol-d18 as an internal standard. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicological, or clinical studies of propofol.

Performance Comparison of Analytical Methods

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification of propofol by compensating for variability in sample preparation and instrument response. While a direct inter-laboratory comparison study using this compound was not identified, the following table summarizes the performance characteristics of various validated bioanalytical methods that employ deuterated propofol internal standards (Propofol-d17 or this compound). These methods demonstrate the robustness and sensitivity achievable with this approach across different analytical platforms.

Analytical MethodMatrixInternal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (% CV)Recovery (%)
LC-MS/MSRat PlasmaThis compound1 - 1001Not ReportedNot ReportedNot Reported
LC-APCI-MS/MSHuman PlasmaPropofol-d174.00 - 1,0004.00-4.4 to 3.02.3 to 15.8107.1 - 117.1
UHPLC-MS/MSHuman PlasmaPropofol-d1750 - 10,00050Not ReportedNot ReportedNot Reported
GC-MSHuman PlasmaNot Specified25 - 5,00025-5.8 to 11.73.7 to 11.696.6 to 99.4
LC-MSHuman Whole BloodNot Specified50 - 1,20050< 10.2< 10.2Not Reported

Data synthesized from multiple sources for comparative purposes.[1][2][3][4][5]

Experimental Protocols

Below is a representative experimental protocol for the analysis of propofol in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a composite based on common practices described in the literature.

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of plasma sample, add 50 µL of the internal standard (this compound) working solution (e.g., 2000 ng/mL in methanol).

  • Add 500 µL of 2% v/v formic acid in water to all samples and vortex to mix.

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X, 30mg/1mL) with 1.0 mL of methanol followed by 1.0 mL of water.

  • Load the prepared sample onto the conditioned cartridge.

  • Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% v/v methanol in water.

  • Dry the cartridge for approximately 5 minutes under positive pressure or vacuum.

  • Elute the analytes with 300 µL of acetonitrile into a clean collection tube.

  • Transfer an appropriate volume of the eluate to an autosampler vial for LC-MS/MS analysis.[6]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.

  • Analytical Column: A reversed-phase column, such as a Kinetex EVO C18 (e.g., 100 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier like 0.1% formic acid or ammonium acetate.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often used for propofol analysis.

  • MRM Transitions:

    • Propofol: Q1 m/z 177.0 -> Q3 m/z 177.1

    • This compound: Q1 m/z 194.1 -> Q3 m/z 194.1[6] (Note: Specific transitions may vary slightly between instruments and laboratories.)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of propofol in biological samples using an internal standard.

propofol_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing SampleCollection Biological Sample Collection (e.g., Plasma, Whole Blood) AddIS Addition of Internal Standard (this compound) SampleCollection->AddIS Extraction Extraction of Analytes (e.g., SPE, LLE, Protein Precipitation) AddIS->Extraction Evaporation Solvent Evaporation & Reconstitution (if necessary) Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Concentration Calculation CalibrationCurve->Quantification FinalResult Final Concentration Report Quantification->FinalResult

References

Propofol-d18: The Gold Standard for Bioanalytical Assay Validation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research, the precision and reliability of quantitative assays are paramount. For the anesthetic agent Propofol, achieving accurate measurements in complex biological matrices necessitates a robust internal standard. This guide provides an objective comparison of Propofol-d18, a deuterated internal standard, with a common structural analog alternative, Thymol. The evidence overwhelmingly supports the use of this compound for superior assay performance, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-behavior allow for effective compensation for matrix effects and variability in the analytical process, leading to enhanced accuracy and precision.

Performance Comparison: this compound vs. a Structural Analog

The choice of internal standard significantly impacts the validation parameters of a bioanalytical method. The following table summarizes the expected performance characteristics when using this compound versus a structural analog like Thymol for Propofol quantification. This comparison is based on established principles of bioanalysis and data from studies utilizing deuterated and structural analog internal standards.

Performance ParameterThis compound (Deuterated IS)Thymol (Structural Analog IS)
Accuracy (% Bias) Typically within ±5%Can exceed ±15%
Precision (%RSD) Typically <10%Can be >15%
Matrix Effect Effectively minimizes and compensates for ion suppression/enhancementSusceptible to differential matrix effects, leading to inaccurate results
Recovery Closely tracks Propofol's recoveryMay have different recovery, leading to variability
Linearity (r²) Consistently ≥0.99May be more variable
Regulatory Compliance Preferred by regulatory agencies like the FDA and EMA[1]May face scrutiny and require extensive justification[1]

The Superiority of Deuterated Internal Standards

The use of a deuterated internal standard like this compound provides a more accurate and precise quantification of Propofol in biological samples. A study on the analysis of another drug, kahalalide F, in plasma demonstrated a significant improvement in both precision and accuracy when switching from a structural analog to a deuterated internal standard. The mean bias was reduced from 96.8% to 100.3%, and the variance was significantly lower, highlighting the enhanced precision of the method with the deuterated standard[2]. This principle of improved performance is widely accepted and applicable to Propofol analysis.

Structural analogs, while cost-effective, have different physicochemical properties and chromatographic retention times. This can lead to differential matrix effects, where the internal standard does not accurately reflect the behavior of the analyte, resulting in compromised data quality.

Experimental Protocol: Propofol Bioanalysis using this compound

This section outlines a detailed methodology for the quantification of Propofol in human plasma using LC-MS/MS with this compound as the internal standard.

1. Materials and Reagents

  • Propofol certified reference standard

  • This compound certified reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propofol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Propofol stock solution with methanol to prepare working standards for the calibration curve (e.g., 10 ng/mL to 10,000 ng/mL).

  • Internal Standard Spiking Solution: Dilute the this compound stock solution with methanol to a final concentration of 500 ng/mL.

  • Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate Propofol working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Extraction (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard spiking solution.

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A suitable gradient to ensure separation of Propofol from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • Propofol: Q1 177.1 -> Q3 133.1

    • This compound: Q1 195.2 -> Q3 139.1

5. Data Analysis

  • Quantify Propofol in unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add this compound IS (20 µL) Plasma->IS Vortex1 Vortex IS->Vortex1 Precipitate Add Acetonitrile (300 µL) Vortex1->Precipitate Vortex2 Vortex Precipitate->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratio (Propofol/Propofol-d18) Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Bioanalytical Workflow for Propofol Quantification.

References

Assessing the Isotopic Contribution of Propofol-d18 to the Analyte Signal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise quantification of analytes by mass spectrometry. Propofol-d18, a deuterated analog of the anesthetic agent propofol, is frequently employed for this purpose. However, the isotopic purity of any internal standard is a critical parameter that can influence the accuracy of analytical results. This guide provides a comprehensive comparison of this compound with a common alternative, Propofol-d17, and details the experimental protocols necessary to assess the isotopic contribution of these standards to the analyte signal.

Understanding Isotopic Contribution

Ideally, a stable isotope-labeled internal standard should consist of a single isotopic species. In reality, the synthesis of these standards results in a distribution of isotopologues, including a small but potentially significant amount of the unlabeled analyte (M+0). This unlabeled impurity in the internal standard solution can contribute to the measured signal of the actual analyte, leading to an overestimation of its concentration, particularly at the lower limit of quantification (LLOQ). This phenomenon is often referred to as isotopic crosstalk.

Comparison of this compound and Propofol-d17

The choice of a deuterated internal standard can impact the degree of isotopic contribution. While specific isotopic distribution data can vary between manufacturers and even batches, a general comparison between this compound and Propofol-d17 can be made based on their typical use in validated analytical methods.

ParameterThis compoundPropofol-d17Key Considerations
Typical Isotopic Purity Generally high, but the presence of unlabeled propofol (M+0) must be assessed.Also exhibits high isotopic purity, with the potential for M+0 contribution.The manufacturing process for highly deuterated compounds can sometimes lead to a slightly higher proportion of lower-mass isotopologues.
Mass Difference (from Propofol) +18 amu+17 amuA larger mass difference minimizes the risk of spectral overlap from the natural isotopic abundance of the analyte.
Potential for Isotopic Crosstalk The contribution to the M+0 signal of propofol needs to be experimentally determined for each new lot of the standard.Similar to this compound, the potential for contribution to the analyte signal exists and requires verification.The magnitude of the M+0 peak in the deuterated standard directly impacts the accuracy of low-concentration measurements.
Reported Performance in Validated Assays Widely used in LC-MS/MS methods for propofol quantification in various biological matrices.Also utilized in both LC-MS/MS and GC-MS methods for propofol analysis.Both have been successfully employed in validated bioanalytical methods, demonstrating acceptable linearity, precision, and accuracy.

Experimental Protocols

To ensure the reliability of quantitative data, it is imperative to experimentally determine the isotopic contribution of the deuterated internal standard. The following protocols outline the necessary steps.

Protocol 1: Determination of Isotopic Purity and Analyte Contribution

Objective: To assess the isotopic distribution of the this compound (or Propofol-d17) standard and quantify its contribution to the unlabeled propofol signal.

Methodology:

  • Prepare a High-Concentration Standard Solution: Dissolve the deuterated internal standard (e.g., this compound) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration significantly higher than the working concentration used in the analytical method.

  • Direct Infusion or LC-MS Analysis:

    • Direct Infusion: Infuse the high-concentration solution directly into the mass spectrometer.

    • LC-MS Analysis: Inject the high-concentration solution into the LC-MS/MS system.

  • Acquire Full Scan Mass Spectra: Operate the mass spectrometer in full scan mode over a mass range that encompasses the molecular weights of both the deuterated standard and the unlabeled analyte.

  • Data Analysis:

    • Identify the peak corresponding to the unlabeled propofol (M+0) and the peaks for the various deuterated species (e.g., M+18 for this compound).

    • Calculate the isotopic purity by dividing the peak intensity of the desired deuterated species by the sum of the intensities of all related isotopic peaks.

    • To quantify the contribution to the analyte signal in the actual assay, prepare a "zero sample" consisting of the blank biological matrix spiked with the deuterated internal standard at its working concentration.

    • Analyze this zero sample and measure the peak area of the unlabeled propofol. This area represents the contribution from the internal standard.

Protocol 2: LC-MS/MS Method for Propofol Quantification

Objective: To provide a general framework for a validated LC-MS/MS method for propofol quantification using a deuterated internal standard.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or whole blood, add 300 µL of acetonitrile containing the deuterated internal standard (e.g., this compound or Propofol-d17) at a fixed concentration.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation of propofol from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Propofol: Monitor appropriate precursor and product ion transitions.

    • This compound/d17: Monitor the corresponding precursor and product ion transitions for the internal standard.

  • Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

Visualizing the Workflow and Logical Relationships

To better illustrate the concepts discussed, the following diagrams were created using the DOT language.

experimental_workflow cluster_prep Standard Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep_d18 Prepare High-Concentration This compound Solution ms_fullscan Acquire Full Scan Mass Spectrum prep_d18->ms_fullscan prep_zero Prepare 'Zero Sample' (Blank Matrix + this compound) ms_mrm Analyze 'Zero Sample' using MRM prep_zero->ms_mrm calc_purity Calculate Isotopic Purity ms_fullscan->calc_purity quant_contrib Quantify Contribution to Analyte Signal (M+0) ms_mrm->quant_contrib logical_relationship cluster_source Source of Signal cluster_measurement Analytical Measurement cluster_consequence Potential Consequence analyte Unlabeled Propofol in Sample total_signal Total Measured Analyte Signal (at M+0) analyte->total_signal Primary Contribution is_impurity Unlabeled Propofol (M+0) in this compound Standard is_impurity->total_signal Isotopic Contribution (Crosstalk) overestimation Inaccurate Quantification (Overestimation) total_signal->overestimation Leads to

Propofol-d18 in Bioanalysis: A Comparative Guide to Limits of Detection and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Propofol-d18 as an internal standard in the quantification of Propofol, focusing on the critical analytical performance metrics of Limit of Detection (LOD) and Limit of Quantification (LOQ). The selection of an appropriate internal standard is paramount in bioanalytical method development to ensure accuracy, precision, and reliability. This document offers a comparative analysis of this compound against other commonly used internal standards, supported by experimental data from various studies.

Performance Comparison of Internal Standards

The choice of internal standard can significantly influence the sensitivity of an analytical method. A stable isotope-labeled internal standard, such as this compound, is often considered the gold standard in mass spectrometry-based assays due to its similar chemical and physical properties to the analyte, which helps to compensate for matrix effects and variations in sample processing.

Below is a summary of reported LOD and LOQ values for Propofol using different internal standards and analytical techniques. This data, compiled from multiple studies, provides insights into the performance of these standards.

Internal StandardAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Propofol-d17 UHPLC-MS/MSPlasma0.5 ng/mL[1]50 ng/mL[1]
Propofol-d17 LC-MS/MS (with derivatization)Blood-0.1 ng/mL[2][3]
Thymol GC-MSBlood2.5 ng/mL[4]-
(Not Specified) GC-MSPlasma10 ng/mL[5]25 ng/mL[5]
(Not Specified) RP-HPLCPharmaceutical Formulation10 ng100 ng

Note: The performance of an analytical method is influenced by various factors, including the specific instrumentation, sample preparation techniques, and the biological matrix being analyzed. Therefore, the values presented above should be considered as indicative of the potential performance achievable with the respective internal standards and methods. A direct head-to-head comparison under identical experimental conditions would provide the most definitive assessment.

Experimental Protocols

Establishing the LOD and LOQ is a critical component of validating any quantitative analytical method. Below is a generalized protocol for determining the LOD and LOQ for Propofol analysis using an internal standard like this compound, based on common industry practices.

Objective:

To determine the lowest concentration of Propofol that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Materials:
  • Propofol certified reference standard

  • This compound internal standard

  • Blank biological matrix (e.g., human plasma)

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of Propofol and this compound in a suitable organic solvent (e.g., methanol).

    • Prepare a series of working standard solutions of Propofol by serial dilution of the stock solution.

    • Prepare a working solution of the internal standard (this compound) at a constant concentration.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Spike the blank biological matrix with the Propofol working standard solutions to create a series of calibration standards at different concentrations, bracketing the expected range of quantification.

    • Add the internal standard working solution to all calibration standards and quality control (QC) samples at a fixed concentration.

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

  • Sample Preparation:

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.

  • Instrumental Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method.

  • Determination of LOD and LOQ:

    • Signal-to-Noise (S/N) Ratio Method:

      • Analyze a series of low-concentration samples.

      • Determine the concentration at which the signal for Propofol is consistently distinguishable from the background noise.

      • LOD is typically defined as the concentration that yields a signal-to-noise ratio of 3:1.

      • LOQ is typically defined as the concentration that yields a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.

    • Calibration Curve Method:

      • Construct a calibration curve by plotting the peak area ratio (Propofol/Propofol-d18) against the concentration of the calibration standards.

      • Calculate the standard deviation of the y-intercepts of the regression lines (σ).

      • Calculate the slope of the calibration curve (S).

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Validation of LOQ:

    • Analyze multiple replicates (e.g., n=5) of a sample spiked at the determined LOQ concentration.

    • The precision (%CV) and accuracy (%bias) at the LOQ should be within acceptable limits (typically ≤20%).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for establishing the Limit of Detection and Quantification.

LOD_LOQ_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis & Calculation cluster_validation Validation stock_solution Prepare Stock Solutions (Propofol & this compound) working_standards Prepare Working Standards (Serial Dilutions) stock_solution->working_standards cal_qc_samples Prepare Calibration Standards & QC Samples in Matrix working_standards->cal_qc_samples add_is Add Internal Standard (this compound) cal_qc_samples->add_is extraction Sample Extraction (e.g., Protein Precipitation) add_is->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_processing Data Processing (Peak Area Ratio) lcms_analysis->data_processing lod_loq_determination LOD & LOQ Determination (S/N or Calibration Curve) data_processing->lod_loq_determination loq_validation LOQ Validation (Precision & Accuracy) lod_loq_determination->loq_validation

Caption: Workflow for Establishing LOD and LOQ.

Signaling Pathway and Logical Relationships

The decision-making process for selecting an appropriate internal standard and validating the lower limits of an assay can be visualized as follows.

Internal_Standard_Logic cluster_selection Internal Standard Selection cluster_method_dev Method Development cluster_validation_metrics Validation cluster_outcome Outcome analyte Analyte: Propofol ideal_is Ideal IS: Stable Isotope Labeled (this compound) analyte->ideal_is Best Choice alternative_is Alternative IS: Structural Analog (e.g., Thymol) analyte->alternative_is Acceptable Alternative sample_prep Optimize Sample Preparation ideal_is->sample_prep alternative_is->sample_prep lcms_params Optimize LC-MS/MS Parameters sample_prep->lcms_params establish_lod Establish LOD (S/N = 3) lcms_params->establish_lod establish_loq Establish LOQ (S/N = 10) establish_lod->establish_loq validate_loq Validate LOQ (Precision & Accuracy < 20%) establish_loq->validate_loq validated_method Validated Method with Defined Sensitivity validate_loq->validated_method

Caption: Logic for Internal Standard Selection and Assay Validation.

References

Propofol-d18 in Proficiency Testing: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of forensic and clinical toxicology, the accurate quantification of propofol is paramount. Proficiency testing (PT) schemes are essential for ensuring laboratories meet the highest standards of accuracy and reliability. A key component of robust analytical methods for propofol is the use of an appropriate internal standard (IS). This guide provides a comparative overview of Propofol-d18 and other common internal standards used in the analysis of propofol, with a focus on their application in proficiency testing.

The Role of Internal Standards in Propofol Analysis

Internal standards are crucial in analytical chemistry, particularly in chromatographic and mass spectrometric methods, to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. For propofol analysis, an ideal internal standard should be chemically similar to propofol but distinguishable by the analytical instrument. Deuterated analogues of the analyte, such as this compound, are often considered the gold standard due to their similar physicochemical properties.

Comparison of Internal Standards for Propofol Quantification

The selection of an internal standard can significantly impact the performance of an analytical method. While this compound is a suitable choice, other deuterated and non-deuterated compounds have also been employed. This section compares this compound with two common alternatives: Propofol-d17 and Thymol.

Performance Data from Published Methods

The following table summarizes the performance characteristics of analytical methods for propofol using different internal standards, as reported in various scientific studies. It is important to note that these data are from separate studies and not from a direct head-to-head comparison.

ParameterThis compoundPropofol-d17Thymol (structurally similar non-deuterated IS)
Linearity (R²) ≥ 0.999[1]≥ 0.999≥ 0.999
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]0.1 ng/mL (LC-MS/MS)[2], 5 ng/mL (GC-MS)[2]10 ng/mL (GC-MS)[3]
Intra-day Precision (%RSD) < 15%< 10%[4]< 3%
Inter-day Precision (%RSD) < 15%< 10%[4]< 8%
Accuracy (%Bias) Within ± 15%Within ± 10%[4]Not explicitly stated
Recovery > 85%Not explicitly stated95-100%[3]

Key Considerations for Proficiency Testing:

  • Isotopic Purity: For deuterated standards like this compound and Propofol-d17, high isotopic purity is essential to prevent interference with the quantification of the native analyte.

  • Chemical and Physical Similarity: Deuterated standards exhibit nearly identical extraction recovery and ionization efficiency to the unlabeled propofol, making them superior in compensating for matrix effects.

  • Structural Analogs: While structurally similar compounds like thymol can be used, they may not perfectly mimic the behavior of propofol during sample preparation and analysis, potentially leading to greater variability.

  • Commercial Availability and Cost: The availability and cost of the internal standard can also be a factor for laboratories.

Experimental Protocols

Detailed methodologies are critical for reproducing and validating analytical methods. Below are representative experimental protocols for the quantification of propofol using this compound and Thymol as internal standards.

Method 1: Quantification of Propofol in Plasma using this compound by LC-MS/MS

This method is adapted from a validated bioanalytical procedure.[1]

1. Sample Preparation:

  • To 100 µL of plasma, add 25 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series HPLC

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile. Gradient elution.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • MS System: AB Sciex API 4000

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • Propofol: Q1 177.1 -> Q3 133.1

    • This compound: Q1 195.2 -> Q3 141.2

Method 2: Quantification of Propofol in Whole Blood using Thymol by GC-MS

This method is based on a classic gas chromatography-mass spectrometry approach.[3]

1. Sample Preparation:

  • To 1 mL of whole blood, add 50 µL of Thymol internal standard solution (10 µg/mL in methanol).

  • Add 1 mL of 0.1 M phosphate buffer (pH 7.4).

  • Perform a liquid-liquid extraction with 5 mL of n-hexane.

  • Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate.

2. GC-MS Conditions:

  • GC System: Agilent 7890A GC

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at 1 mL/min

  • MS System: Agilent 5975C MSD

  • Ionization Mode: Electron Ionization (EI)

  • Selected Ion Monitoring (SIM) ions:

    • Propofol: m/z 163, 178

    • Thymol: m/z 135, 150

Visualizing the Workflow

Diagrams can effectively illustrate the experimental processes. Below are Graphviz diagrams outlining the workflows for the described methods.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound IS (25 µL) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection

Caption: Workflow for Propofol quantification in plasma by LC-MS/MS using this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis blood Whole Blood Sample (1 mL) add_is Add Thymol IS (50 µL) blood->add_is add_buffer Add Phosphate Buffer add_is->add_buffer lle Liquid-Liquid Extraction (n-Hexane) add_buffer->lle vortex_centrifuge Vortex & Centrifuge lle->vortex_centrifuge organic_transfer Transfer Organic Layer vortex_centrifuge->organic_transfer evaporation Evaporate to Dryness organic_transfer->evaporation reconstitution Reconstitute in Ethyl Acetate evaporation->reconstitution injection Inject into GC-MS reconstitution->injection separation Chromatographic Separation (HP-5MS) injection->separation detection Mass Spectrometric Detection (SIM) separation->detection

Caption: Workflow for Propofol quantification in whole blood by GC-MS using Thymol.

Conclusion

The choice of an internal standard is a critical decision in the development of analytical methods for propofol. Deuterated analogs, such as this compound and Propofol-d17, are generally preferred for their ability to accurately compensate for variations in sample preparation and instrument response, which is a vital aspect for laboratories participating in proficiency testing schemes. While structurally similar compounds like thymol can be used and may be more cost-effective, they may not provide the same level of accuracy and precision as their deuterated counterparts. The data presented, compiled from various studies, demonstrates that robust and reliable methods can be developed with different internal standards, and the choice will depend on the specific requirements of the laboratory, including desired sensitivity, and the analytical platform available. Participation in proficiency testing programs allows laboratories to validate their chosen methods and ensure their results are comparable and accurate, regardless of the specific internal standard employed.

References

Safety Operating Guide

Navigating the Disposal of Propofol-d18: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Propofol-d18, a deuterated analog of the anesthetic agent Propofol. While specific disposal guidelines for this compound are not distinctly outlined in regulatory literature, the procedures for its non-deuterated counterpart, Propofol, serve as the authoritative standard due to their chemical similarities and shared ecotoxicological concerns.

Propofol is not classified as a federally controlled substance by the Drug Enforcement Administration (DEA) in the United States.[1][2] However, due to a significant potential for diversion and abuse, many institutions and some states elect to manage it with the same rigor as controlled substances.[1][2][3] Environmentally, Propofol is recognized for its toxicity to aquatic life and its resistance to natural degradation, making proper disposal a critical concern.[1][2][4][5] Consequently, discharging Propofol or this compound into the sewer system is strictly discouraged and is prohibited for hazardous pharmaceutical waste by the Environmental Protection Agency (EPA).[1][4][6][7]

Key Disposal Parameters and Recommendations

While specific quantitative thresholds for Propofol disposal are not prevalent in regulatory documents, the following table summarizes its key characteristics and the recommended disposal actions.

CharacteristicFindingRecommended ActionSource
Regulatory Status Not a federally scheduled controlled substance, but has a high risk for diversion.Handle and dispose of with a level of security similar to controlled substances, in accordance with institutional policy.[1][2][3]
Environmental Impact Toxic to aquatic organisms and does not readily biodegrade.Do not dispose of down the drain. Ensure containment and proper disposal to prevent environmental release.[1][2][4][5]
Primary Disposal Method Incineration is the recommended method for destruction.Segregate this compound waste for collection by a licensed hazardous waste contractor for incineration.[1][4]
Alternative Disposal Use of a DEA-registered reverse distributor for expired or unwanted product.Transfer unwanted this compound to a reverse distributor for proper management and disposal.[8]
On-Site Destruction Must render the substance "non-retrievable" per DEA standards if treated as a controlled substance.Employ chemical digestion or other approved methods that meet the "non-retrievable" standard. Simple mixing with adsorbents like cat litter is insufficient.[9][10][11][12]

Procedural Guidance for Disposal of this compound

The following step-by-step process outlines the decision-making and actions required for the proper disposal of this compound in a laboratory setting.

Step 1: Assessment and Segregation
  • Identify Waste: Identify all materials contaminated with this compound, including unused solutions, empty vials, and contaminated labware (e.g., syringes, pipette tips).

  • Consult Institutional Policy: Review your institution's specific policies for pharmaceutical and chemical waste. Determine if your institution requires Propofol and its analogs to be handled as a controlled substance.

  • Segregate Waste: Collect all this compound waste in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Selecting a Disposal Pathway

Based on the nature of the waste and institutional guidelines, select one of the following disposal routes:

  • Pathway A - Licensed Waste Contractor (Recommended):

    • Package the segregated this compound waste according to your institution's EHS guidelines and Department of Transportation (DOT) regulations for hazardous materials.

    • Arrange for pickup by your institution's approved hazardous waste contractor. Ensure the contractor will transport the waste to a permitted incineration facility.

  • Pathway B - Reverse Distributor:

    • For expired or unwanted, unopened vials of this compound, contact a DEA-registered reverse distributor.[8]

    • Follow the distributor's instructions for packaging and shipment. Maintain all documentation, including chain of custody forms.[8]

  • Pathway C - On-Site Destruction (for institutions treating as a controlled substance):

    • If your facility has the appropriate permits and equipment, chemical destruction may be an option. The method must render the this compound "non-retrievable."[9][10]

    • Destruction must be witnessed by two authorized employees, and detailed records must be maintained.[11]

    • Consult with your EHS office before attempting on-site destruction to ensure compliance with all federal, state, and local regulations.

Step 3: Documentation and Record-Keeping
  • Maintain Inventory: Keep accurate records of the acquisition, use, and disposal of this compound.

  • Log Disposal Activities: For each disposal event, record the date, quantity of waste, disposal method, and any witnesses (if required).

  • Retain Manifests: Keep copies of all waste manifests from hazardous waste contractors and all documentation from reverse distributors for the period required by your institution and regulatory agencies (typically a minimum of two years).[11]

Experimental Protocol: Chemical Degradation of Propofol

For research purposes, studies have explored the chemical degradation of Propofol. One such method involves the use of Fenton reagents, which generate highly reactive hydroxyl radicals capable of breaking down the Propofol molecule. This method has been shown to reduce Propofol to undetectable quantities.[5][13]

Methodology: Degradation via Fenton Reagents

  • Objective: To chemically degrade Propofol in an aqueous solution.

  • Materials:

    • Propofol solution

    • Iron (II) sulfate (FeSO₄) or similar iron source

    • Hydrogen peroxide (H₂O₂) (30% solution)

    • pH meter and adjustment solutions (e.g., sulfuric acid, sodium hydroxide)

    • Reaction vessel

    • Stir plate and stir bar

    • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

  • Procedure:

    • The Propofol solution is placed in the reaction vessel and stirred.

    • The pH of the solution is adjusted to approximately 3-4, as the Fenton reaction is most efficient in this range.

    • The Fenton reagent "cocktail" is prepared by adding an iron source (e.g., iron (II) sulfate) and hydrogen peroxide to the solution. The specific concentrations and ratios would need to be optimized based on the concentration of Propofol.

    • The reaction is allowed to proceed with continuous stirring. The reaction time will vary based on the initial concentrations.

    • Following the reaction, the solution is neutralized.

    • The final solution is analyzed using a suitable method, such as High-Performance Liquid Chromatography (HPLC), to confirm the degradation of Propofol.[13]

Note: This protocol is for informational purposes and should be adapted and validated by researchers for their specific laboratory conditions. All work should be conducted in a fume hood with appropriate safety precautions.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated check_policy Consult Institutional Policy: Is it handled as a controlled substance? start->check_policy controlled_sub_disposal Follow Controlled Substance Disposal Protocol check_policy->controlled_sub_disposal Yes hazardous_waste Manage as Hazardous Pharmaceutical Waste check_policy->hazardous_waste No yes_path Yes reverse_distributor Option 1: Use Reverse Distributor for Unwanted Product controlled_sub_disposal->reverse_distributor on_site_destruction Option 2: On-Site Destruction (Render Non-Retrievable) controlled_sub_disposal->on_site_destruction documentation Maintain All Disposal Records and Manifests reverse_distributor->documentation witness_log Requires Witness & Detailed Log on_site_destruction->witness_log on_site_destruction->documentation no_path No check_sewering Disposal Down Drain (Sewering) Prohibited? hazardous_waste->check_sewering segregate Segregate in Labeled Hazardous Waste Container check_sewering->segregate Yes yes_sewering Yes contractor Dispose via Licensed Waste Contractor for Incineration segregate->contractor contractor->documentation end Disposal Complete documentation->end

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Handling Protocols for Propofol-d18

Author: BenchChem Technical Support Team. Date: November 2025

Propofol-d18, a deuterated form of the anesthetic agent Propofol, requires stringent handling procedures to ensure the safety of laboratory personnel and prevent environmental contamination. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans for the safe management of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking - Double-layered, powder-free nitrile or neoprene gloves[1][2] - Long-sleeved, disposable gown with a solid front and tight-fitting cuffs[1][3] - Safety goggles with side shields[3][4] - Disposable face mask[3][4]
Preparation and Compounding - Two pairs of chemotherapy-grade gloves meeting ASTM D6978 standard[2] - Disposable, low-permeability gown[1][2] - Goggles and a face shield for full facial protection against splashes[3][4] - A NIOSH-approved respirator, especially when handling outside of a ventilated enclosure[5] - Disposable head and shoe covers[2][4]
Administration - Powder-free nitrile gloves[2] - Disposable gown[1] - Safety glasses or goggles[3] - Face mask[3]
Waste Disposal - Double-layered, heavy-duty gloves[1] - Fluid-resistant gown[3] - Safety goggles and a face shield[4] - Respiratory protection may be required depending on the disposal method[5]

Safe Handling and Operational Protocol

Strict aseptic techniques must be maintained at all times to prevent microbial contamination, as Propofol emulsions can support rapid microbial growth.[6][7]

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Don appropriate PPE before handling the package.

  • Store this compound at the recommended temperature, typically at -20°C for long-term storage.[8] Short-term storage at room temperature may be permissible.[8]

  • Keep the product in its original, tightly sealed container in a well-ventilated area.

Preparation for Use:

  • Work in a designated clean area, preferably within a laminar airflow hood or a biological safety cabinet, to maintain sterility.

  • Before opening, centrifuge the vial to ensure maximum product recovery.[8]

  • Use strict aseptic techniques when drawing the solution into a syringe.[6][9] Vials and ampoules should be opened as close to the time of administration as possible.[9]

  • Label all syringes containing this compound with the date and time of preparation.[9] Syringes should generally be disposed of within 6 hours of preparation.[9]

Administration:

  • Administration should only be performed by personnel trained in the administration of anesthesia.[6][10]

  • Continuously monitor the patient and have facilities for airway maintenance, artificial ventilation, and circulatory resuscitation readily available.[6][10]

This compound Handling and Disposal Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Don Appropriate PPE b Prepare in Clean Area a->b c Use Aseptic Technique b->c d Administer Solution c->d Transfer to Administration Area e Monitor Subject d->e f Segregate Waste e->f Post-Procedure g Use Designated Containers f->g h Incinerate Waste g->h

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Improper disposal of Propofol poses a significant environmental risk as it is toxic to aquatic life and does not readily degrade in nature.[11][12] Therefore, sink disposal is strictly prohibited.

Waste Segregation and Collection:

  • All materials that have come into contact with this compound, including vials, syringes, needles, and contaminated PPE, must be considered hazardous waste.

  • Segregate this compound waste from other waste streams.

  • Use designated, leak-proof, and clearly labeled containers for the collection of Propofol waste.[12] Consider using containers with a deactivating agent.[12]

Disposal Method:

  • The primary and recommended method for the disposal of this compound waste is incineration.[11]

  • Arrange for a licensed hazardous waste disposal service to collect and incinerate the waste in accordance with local, state, and federal regulations.

  • Maintain detailed records of all disposed of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propofol-d18
Reactant of Route 2
Reactant of Route 2
Propofol-d18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.